Ethyl 2-(5-Oxazolyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,3-oxazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYJSSVCMBMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-(5-Oxazolyl)benzoate chemical properties
An In-depth Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate
Introduction
This compound is a heterocyclic aromatic compound of increasing interest to the scientific community, particularly those in medicinal chemistry and materials science. Structurally, it integrates a benzoate moiety with an oxazole ring, creating a bifunctional scaffold that serves as a versatile building block for more complex molecular architectures. The oxazole ring is a well-known pharmacophore present in numerous biologically active compounds, while the ethyl benzoate portion provides a reactive handle for further chemical modification. This guide offers a comprehensive overview of the core chemical properties, synthesis, and potential applications of this compound, designed for researchers and drug development professionals seeking to leverage its unique characteristics. Its utility has been noted as a key intermediate in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory and antimicrobial agents[1].
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structural and basic physical properties. These data are critical for handling, characterization, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 1186127-15-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2][3] |
| IUPAC Name | Ethyl 2-(1,3-oxazol-5-yl)benzoate | N/A |
| SMILES | O=C(OCC)C1=CC=CC=C1C2=CN=CO2 | [2] |
| MDL Number | MFCD18375300 | [1][2] |
| Purity | ≥97% (Typically available) | [1] |
| Storage | Room temperature, keep dry. Cold-chain transport may be required. | [1][2] |
Proposed Synthesis and Purification
While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be designed based on established methodologies for oxazole synthesis. One of the most common approaches is the Robinson-Gabriel synthesis or related cyclodehydration reactions. A logical pathway would involve the reaction of an α-acylaminoketone precursor, which can be derived from 2-acetylbenzoic acid derivatives.
Experimental Protocol: Proposed Synthesis
-
Step 1: Bromination of Ethyl 2-Acetylbenzoate. To a solution of ethyl 2-acetylbenzoate in a suitable solvent like diethyl ether or chloroform, add a stoichiometric amount of bromine (Br₂) dropwise at 0 °C. The reaction is typically stirred until completion, monitored by TLC. The resulting α-bromo ketone, ethyl 2-(bromoacetyl)benzoate, is then isolated after a standard aqueous workup.
-
Step 2: Amidation. The crude ethyl 2-(bromoacetyl)benzoate is reacted with formamide (HCONH₂), which serves as the source for the remaining atoms of the oxazole ring. This reaction is often heated to drive the substitution and initial cyclization.
-
Step 3: Cyclodehydration. The intermediate from Step 2 is treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), to facilitate the final ring-closing dehydration, yielding the oxazole ring.
-
Step 4: Purification. The final product, this compound, is purified from the reaction mixture. This is typically achieved through extraction into an organic solvent, followed by column chromatography on silica gel using a gradient of ethyl acetate and hexane as the eluent.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
For a researcher, unambiguous structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound based on its functional groups and structural analogues like ethyl benzoate[4][5][6].
| Technique | Expected Data |
| ¹H NMR | Ethyl protons: triplet (~1.4 ppm, 3H) and quartet (~4.4 ppm, 2H).Aromatic protons (benzoate ring): multiplet (7.4-8.1 ppm, 4H).Oxazole protons: two singlets or narrow doublets in the aromatic region, likely ~7.2 ppm and ~7.8 ppm. |
| ¹³C NMR | Ethyl carbons: ~14 ppm (CH₃) and ~61 ppm (CH₂).Ester carbonyl: ~166 ppm.Aromatic & Oxazole carbons: multiple signals between ~120-155 ppm. |
| FTIR (cm⁻¹) | ~3100: C-H stretch (aromatic/heterocyclic).~2980: C-H stretch (aliphatic).~1720: C=O stretch (ester).~1600, ~1450: C=C and C=N stretches (ring systems).~1270, ~1100: C-O stretches (ester). |
| Mass Spec (MS) | [M]+: Expected at m/z 217.1.[M+H]⁺: Expected at m/z 218.1 for ESI-MS.Key Fragments: m/z 172 (loss of OEt), m/z 144 (loss of COOEt). |
Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification, making it a valuable intermediate. The reactivity at the ester group and the potential for substitution on the aromatic ring allow for the construction of a diverse library of derivatives.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield 2-(5-Oxazolyl)benzoic acid (CAS 169508-94-5)[7]. This carboxylic acid is a critical intermediate for forming amides, which is a common step in synthesizing drug candidates.
-
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
-
Amide Formation: Direct conversion from the ester to an amide can be achieved by heating with an amine, though it is often more efficient to first hydrolyze to the carboxylic acid and then use standard peptide coupling reagents (e.g., EDC, HATU) to form the amide bond.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration or halogenation. The substitution pattern will be directed by the two existing substituents, which can lead to a complex mixture of products requiring careful reaction control.
Caption: Key reactivity pathways for this compound.
Applications in Medicinal Chemistry and Materials Science
The true value of this compound lies in its application as a scaffold in synthetic chemistry.
-
Pharmaceutical Intermediate: The benzisoxazole and oxazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in compounds developed as anticancer, antimicrobial, antipsychotic, and anti-inflammatory agents[1][8]. Benzoic acid and its derivatives are also foundational in a vast number of drugs[9][10][11]. This compound combines these two important pharmacophores, making it an attractive starting point for building new chemical entities (NCEs) for drug discovery programs. The ease with which the ester can be converted to an amide allows for the exploration of structure-activity relationships by appending diverse amine groups.
-
Materials Science: The conjugated system of the aromatic and heterocyclic rings suggests potential applications in materials science. It is cited as a precursor for preparing fluorescent dyes and optical brighteners, owing to its ability to absorb and emit light[1]. Further derivatization could tune these photophysical properties for use in organic light-emitting diodes (OLEDs) or chemical sensors.
Conclusion
This compound is a strategically important chemical intermediate with significant potential. Its well-defined structure, characterized by the presence of a reactive ester handle and a biologically relevant oxazole ring, makes it a valuable tool for researchers in both drug discovery and materials science. Understanding its core chemical properties, reactivity, and analytical signatures is essential for unlocking its full potential in the synthesis of novel, high-value compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. 1186127-15-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1186127-15-0 [chemicalbook.com]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 苯酸乙酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Solved Interpret the following FTIR spectrum and H and 13C | Chegg.com [chegg.com]
- 7. 2-(5-Oxazolyl)benzoic acid 97% | CAS: 169508-94-5 | AChemBlock [achemblock.com]
- 8. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate
CAS Number: 1186127-15-0
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(5-Oxazolyl)benzoate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While not extensively documented in peer-reviewed literature, its structural motifs—an oxazole ring linked to an ethyl benzoate scaffold—position it as a valuable intermediate for the synthesis of complex molecular architectures. This document outlines its physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and explores its potential applications, particularly in drug discovery. The guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile molecule into their synthetic programs.
Introduction and Overview
This compound (CAS No. 1186127-15-0) is a bifunctional organic molecule that merges the aromatic and electron-rich nature of the oxazole ring with the classic reactivity of an ethyl benzoate moiety. The oxazole heterocycle is a well-regarded pharmacophore, present in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The ethyl benzoate portion, on the other hand, serves as a versatile chemical handle for further synthetic transformations.
The strategic placement of the oxazole at the 2-position of the benzoate ring creates a sterically influenced and electronically distinct environment, offering unique opportunities for the design of novel pharmaceuticals and functional materials. Commercial availability suggests its utility as a building block, particularly in the synthesis of anti-inflammatory and antimicrobial agents, as well as in the development of fluorescent dyes and optical brighteners.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources and theoretical calculations.
| Property | Value | Source |
| CAS Number | 1186127-15-0 | [2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2] |
| Molecular Weight | 217.22 g/mol | [2] |
| Appearance | Predicted: White to off-white solid or oil | - |
| Purity | Typically ≥97% (commercial grade) | [2] |
| Storage | Room temperature, dry conditions | [2] |
| SMILES | O=C(OCC)C1=CC=CC=C1C2=CN=CO2 | - |
| MDL Number | MFCD18375300 | [2] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-(5-Oxazolyl)benzoic acid (CAS: 169508-94-5)
The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry. While multiple methods exist, a plausible approach for creating the 2-(5-Oxazolyl)benzoic acid scaffold would involve the condensation and cyclization of appropriate precursors. One common strategy for forming a 5-substituted oxazole involves the reaction of a compound containing an α-hydroxyketone or equivalent with a source of formamide or a similar reagent to provide the remaining atoms of the oxazole ring.
Hypothetical Protocol:
-
Precursor Synthesis: A suitable starting material would be a derivative of 2-aminobenzoic acid that is transformed to introduce the necessary functionality for oxazole ring formation. The specific choice of reagents would depend on the desired bond disconnections for the oxazole ring.
-
Cyclization: The precursor would then be subjected to cyclization conditions. For instance, a reaction analogous to the Robinson-Gabriel synthesis would involve the dehydration of a 2-acylaminoketone.
-
Work-up and Isolation: Following the reaction, a standard aqueous work-up, extraction with an organic solvent, and purification by chromatography or recrystallization would yield the desired 2-(5-Oxazolyl)benzoic acid.
Step 2: Fischer Esterification to this compound
With the carboxylic acid precursor in hand, the final step is a straightforward Fischer esterification. This is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.
Caption: Experimental workflow for the esterification of 2-(5-Oxazolyl)benzoic acid.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 2-(5-Oxazolyl)benzoic acid (1.0 eq) in absolute ethanol (20-30 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization and Analytical Data (Predicted)
As no published experimental data for this compound is available, the following characterization data is predicted based on the structure and known spectral data of similar compounds, such as ethyl benzoate.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 8.0-7.8 (m, 1H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.9 (s, 1H, oxazole-H), 7.2 (s, 1H, oxazole-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ (ppm): 166 (C=O), 155 (oxazole-C), 150 (oxazole-C), 132-128 (Ar-C), 125 (oxazole-C), 61 (-OCH₂CH₃), 14 (-OCH₂CH₃). |
| IR (cm⁻¹) | ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, 1450 (C=C, aromatic), ~1100 (C-O, ester). |
| MS (ESI+) | m/z: 218.07 [M+H]⁺, 240.05 [M+Na]⁺. |
Applications in Research and Development
The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules with tailored properties.
Medicinal Chemistry and Drug Discovery
The oxazole ring is a key component in a wide array of pharmaceuticals. The presence of this moiety in this compound makes it an attractive starting point for the development of novel therapeutic agents.
-
Anti-inflammatory Agents: The oxazole nucleus is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The ethyl benzoate handle can be hydrolyzed to the corresponding carboxylic acid, a common feature of many NSAIDs, or can be further derivatized to explore other interactions with target enzymes like cyclooxygenases (COX-1 and COX-2).
-
Antimicrobial Agents: Oxazole-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities. This building block can be used to generate libraries of new compounds for screening against various microbial pathogens.
-
Kinase Inhibitors: The planar, aromatic nature of the core structure can serve as a scaffold for the design of kinase inhibitors, a critical class of anti-cancer drugs. The ester can be converted to an amide to introduce vectors that can interact with the hinge region of a kinase active site.
Caption: Potential synthetic routes from this compound in drug discovery.
Materials Science
The conjugated system formed by the benzene and oxazole rings suggests potential applications in materials science.
-
Fluorescent Dyes and Optical Brighteners: The ability to absorb and emit light is a characteristic of many conjugated heterocyclic systems. Modifications to the core structure could be used to tune the photophysical properties, leading to the development of new fluorescent probes for biological imaging or optical brighteners for various industrial applications.[1]
Conclusion
This compound is a promising, yet under-explored, chemical building block. Its synthesis is achievable through established and reliable chemical transformations. The combination of the biologically relevant oxazole ring and the synthetically versatile ethyl benzoate functionality makes it a valuable tool for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential applications, thereby enabling its broader use in the scientific community.
References
Structure of Ethyl 2-(5-Oxazolyl)benzoate
An In-Depth Technical Guide to the Structure, Properties, and Synthesis of Ethyl 2-(5-Oxazolyl)benzoate
Introduction
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. With the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , this molecule serves as a crucial structural scaffold and intermediate in the synthesis of more complex pharmaceutical agents.[1] Its architecture, which marries a classic ethyl benzoate framework with a reactive oxazole ring, presents a versatile platform for chemical modification.
The oxazole moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a predictive spectroscopic profile for its unambiguous identification. The content is tailored for researchers and drug development professionals, offering the necessary depth for practical application in a laboratory setting.
Molecular Structure and Physicochemical Properties
2.1 Core Structure
The structure of this compound is defined by three primary components:
-
Ethyl Ester Group: A -COOCH₂CH₃ functional group, which influences the compound's solubility and serves as a key reaction site for hydrolysis or transesterification.
-
Aromatic Benzene Ring: A phenyl group substituted at the 1 and 2 positions, forming the "benzoate" core. This ring provides a rigid scaffold and influences the molecule's electronic properties.
-
Oxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. It is linked via its 5-position to the 2-position of the benzoate ring, acting as a critical pharmacophore and a site for further functionalization.
Caption: 2D .
2.2 Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential information for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 1186127-15-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Appearance | White to off-white solid | (Predicted) |
| Purity | ≥97% | [1] |
| Storage | Room temperature, dry conditions | [1] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to oxazoles exist, a robust and common approach involves the condensation and subsequent cyclization of an α-haloketone with an amide. This section outlines a plausible and efficient pathway for the synthesis of this compound from commercially available starting materials.
3.1 Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-acetylbenzoic acid. The first step is an esterification to protect the carboxylic acid, followed by α-bromination and finally a cyclocondensation reaction with formamide.
Caption: Proposed Synthetic Workflow for this compound.
3.2 Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety standards.
Step 1: Esterification of 2-Acetylbenzoic Acid
-
Setup: To a round-bottom flask, add 2-acetylbenzoic acid (1.0 eq), absolute ethanol (10.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the Fischer esterification reaction. The large excess of ethanol drives the equilibrium towards the product side, maximizing the yield.
-
-
Workup: Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-Acetylbenzoate.
Step 2: α-Bromination
-
Setup: Dissolve the crude Ethyl 2-Acetylbenzoate (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN.
-
Reaction: Heat the mixture to reflux under a UV lamp or daylight for 2-3 hours until the reaction is complete (monitored by TLC).
-
Causality: This is a radical-initiated bromination. AIBN acts as a radical initiator, and NBS is a convenient source of bromine radicals, which selectively brominate the α-position to the ketone.
-
-
Workup: Cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine. Dry the organic layer and concentrate in vacuo to obtain crude Ethyl 2-(2-Bromoacetyl)benzoate.
Step 3: Hantzsch-type Oxazole Synthesis (Cyclocondensation)
-
Setup: Dissolve the crude α-bromoketone (1.0 eq) in excess formamide.
-
Reaction: Heat the mixture to 120-140 °C for 2-4 hours.
-
Causality: Formamide acts as both the solvent and the source of the nitrogen and C2-H atoms of the oxazole ring. The high temperature facilitates the nucleophilic attack of the formamide nitrogen onto the α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.
-
-
Purification (Self-Validation): After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. The crude product should be purified by silica gel column chromatography. The identity and purity of the final product, this compound, must be confirmed by the spectroscopic methods detailed in the next section. This confirmation step is critical for validating the success of the synthesis.
Spectroscopic Signature for Structural Verification
Disclaimer: Direct experimental spectroscopic data for this specific compound is not widely published. The data presented here is a predicted analysis based on the known spectroscopic properties of its constituent chemical moieties and serves as a guide for characterization.[4]
4.1 Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | d | 1H | H-6 (Benzoate) | Deshielded by adjacent ester carbonyl. |
| ~7.88 | s | 1H | H-2 (Oxazole) | Characteristic singlet for the C2 proton of an oxazole. |
| ~7.65 | td | 1H | H-4 (Benzoate) | Aromatic proton experiencing complex coupling. |
| ~7.55 | td | 1H | H-5 (Benzoate) | Aromatic proton experiencing complex coupling. |
| ~7.45 | d | 1H | H-3 (Benzoate) | Aromatic proton ortho to the oxazole substituent. |
| ~7.35 | s | 1H | H-4 (Oxazole) | Characteristic singlet for the C4 proton of a 5-substituted oxazole. |
| ~4.40 | q | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split by methyl protons. |
| ~1.40 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by methylene protons. |
4.2 Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~152.0 | C-2 (Oxazole) | Deshielded carbon double-bonded to nitrogen. |
| ~149.5 | C-5 (Oxazole) | Carbon attached to the benzoate ring. |
| ~132.0 | C-4 (Benzoate) | Aromatic CH. |
| ~131.5 | C-1 (Benzoate) | Quaternary carbon attached to the ester. |
| ~130.8 | C-6 (Benzoate) | Aromatic CH. |
| ~129.5 | C-5 (Benzoate) | Aromatic CH. |
| ~128.0 | C-3 (Benzoate) | Aromatic CH. |
| ~125.0 | C-2 (Benzoate) | Quaternary carbon attached to the oxazole. |
| ~123.0 | C-4 (Oxazole) | Shielded carbon of the oxazole ring. |
| ~61.5 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~14.2 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
4.3 Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Benzene & Oxazole) |
| 2980-2850 | C-H stretch | Aliphatic (Ethyl group) |
| ~1720 | C=O stretch | Ester |
| ~1600, 1580, 1450 | C=C stretch | Aromatic Ring |
| ~1550 | C=N stretch | Oxazole Ring |
| ~1270, 1100 | C-O stretch | Ester and Oxazole Ether Linkage |
4.4 Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI)
-
Expected Molecular Ion (M⁺): m/z = 217
-
Key Fragmentation Patterns:
-
m/z = 172: Loss of the ethoxy group (•OCH₂CH₃)
-
m/z = 144: Loss of the entire carbethoxy group (•COOCH₂CH₃)
-
m/z = 116: Further fragmentation of the benzoxazole core.
-
Caption: Workflow for Spectroscopic Verification of Compound Structure.
Reactivity and Application in Drug Development
5.1 Chemical Reactivity
The structure of this compound offers several sites for chemical modification:
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-Oxazolyl)benzoic acid. This acid can then be coupled with various amines to form amides, a common strategy in drug development to explore structure-activity relationships (SAR).
-
Transesterification: The ethyl ester can be exchanged for other alcohols under catalytic conditions.
-
Oxazole Ring Chemistry: While aromatic, the oxazole ring can participate in certain reactions, though it is generally stable. The C2-proton can be deprotonated with a strong base, allowing for the introduction of substituents at that position.
-
Electrophilic Aromatic Substitution (EAS): The benzoate ring is deactivated towards EAS due to the electron-withdrawing nature of the ester and oxazole substituents. Reactions would require harsh conditions and would likely be directed to the meta-positions relative to the ester group.
5.2 Role as a Pharmaceutical Intermediate
This compound is a valuable building block for creating libraries of novel compounds for biological screening.[1] Its utility stems from the combination of the benzoate scaffold, a common feature in many approved drugs, and the oxazole ring, a key pharmacophore known to interact with various biological targets.[5]
For example, its derivatives are explored as potential anti-inflammatory and antimicrobial agents.[1] The core structure can be elaborated by converting the ester to an amide and then performing further modifications on the amine component or the oxazole ring, allowing for the systematic optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Conclusion
This compound is a well-defined molecular scaffold with significant potential in synthetic and medicinal chemistry. Its structure, confirmed through a combination of spectroscopic techniques, provides a robust starting point for the development of novel therapeutics. Understanding its synthesis, reactivity, and spectral characteristics is fundamental for any researcher aiming to leverage this versatile intermediate in drug discovery programs. This guide provides the foundational knowledge and practical protocols to facilitate its effective use in the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. 1186127-15-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1186127-15-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(5-Oxazolyl)benzoate molecular weight
An In-depth Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate
Abstract
This compound is a heterocyclic building block of significant interest in the fields of pharmaceutical sciences and materials chemistry. Characterized by the fusion of a benzoate ester and an oxazole ring, this molecule serves as a versatile intermediate for the synthesis of more complex chemical entities. Its structural framework is pivotal for developing novel therapeutic agents, particularly in the anti-inflammatory and antimicrobial sectors, and for creating functional materials such as fluorescent dyes. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic strategy, predictive analytical data, and its key applications, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.
Molecular Identity and Physicochemical Properties
This compound is a well-defined organic molecule with a unique combination of functional groups that dictate its chemical behavior and utility. The core structure consists of an ethyl benzoate group where an oxazole ring is substituted at the second position of the phenyl ring.
Key Identifiers and Properties
The fundamental properties and identifiers of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| CAS Number | 1186127-15-0 | [1][2][3] |
| MDL Number | MFCD18375300 | [1][2] |
| Purity | ≥97% | [1] |
| Storage | Room temperature, dry conditions | [1] |
Rationale for Synthesis and Plausible Workflow
The value of this compound lies in its hybrid structure. The oxazole ring is a well-known "privileged scaffold" in medicinal chemistry, present in numerous compounds with diverse biological activities, including antineoplastic properties.[4] The ethyl benzoate portion provides a reactive handle—the ester group—that can be easily modified, for example, through hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives. This makes the molecule a strategic starting point for library synthesis in drug discovery.
Proposed Synthetic Pathway
While specific, validated protocols for the synthesis of this compound are not detailed in the provided search results, a logical pathway can be constructed based on established organic chemistry principles. A common route to 5-substituted oxazoles involves the reaction of a tosylmethyl isocyanide (TosMIC) with an acylating agent, in this case, an activated form of ethyl 2-formylbenzoate.
The workflow below illustrates this plausible synthetic approach.
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Oxidation: The choice of oxidizing agent for converting the methyl group of Ethyl 2-Methylbenzoate to an aldehyde (formyl group) is critical. A controlled oxidation is required to avoid over-oxidation to the carboxylic acid.
-
Van Leusen Reaction: This reaction is a highly efficient and well-established method for constructing the oxazole ring from an aldehyde and TosMIC. A strong base, such as potassium carbonate in methanol, is typically employed to deprotonate the TosMIC, initiating the cycloaddition cascade.
Analytical Characterization: A Predictive Approach
Direct experimental spectroscopic data for this compound is not widely published. However, a reliable predictive analysis can be performed based on the known spectroscopic signatures of its constituent functional groups. This section provides an estimated spectroscopic profile to aid in its identification and characterization.
Predicted ¹H and ¹³C NMR Data
The following tables outline the expected chemical shifts for the proton and carbon nuclei in the molecule, assuming a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl (-CH₃) | ~1.4 | Triplet |
| Ethyl (-CH₂) | ~4.4 | Quartet |
| Benzoate Protons | 7.4 - 8.1 | Multiplets |
| Oxazole H-2 | ~7.9 | Singlet |
| Oxazole H-4 | ~7.2 | Singlet |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethyl (-CH₃) | ~14 |
| Ethyl (-CH₂) | ~61 |
| Benzoate (Aromatic) | 125 - 135 |
| Oxazole C-2 | ~151 |
| Oxazole C-4 | ~124 |
| Oxazole C-5 | ~155 |
| Ester Carbonyl (C=O) | ~166 |
Predicted Infrared (IR) Spectroscopy Data
Key vibrational frequencies are expected to appear corresponding to the major functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1715 - 1735 | Strong |
| C=N Stretch (Oxazole) | 1640 - 1680 | Medium |
| C-O Stretch (Ester) | 1250 - 1300 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
Protocol for Experimental Data Acquisition
To validate the structure, the following standard protocols should be employed.
-
Sample Preparation:
-
For NMR spectroscopy, accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure complete dissolution.
-
For IR spectroscopy, prepare a thin film of the sample on a salt plate (if liquid) or prepare a KBr pellet (if solid).
-
For Mass Spectrometry, dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
IR: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spec: Analyze the sample using an instrument with an appropriate ionization source (e.g., Electrospray Ionization - ESI) to determine the mass-to-charge ratio of the molecular ion ([M+H]⁺).
-
Applications in Research and Development
The utility of this compound stems from its role as a key intermediate. Its structure is designed for easy modification, making it highly valuable in medicinal chemistry and materials science.[1]
Caption: Relationship between the core structure and its applications.
-
Pharmaceutical Intermediate: The molecule serves as a precursor for developing anti-inflammatory and antimicrobial drugs.[1] The ester can be converted to an amide or other functional groups to interact with biological targets, while the oxazole ring provides a stable, aromatic core that can participate in crucial binding interactions.
-
Medicinal Chemistry: Its structure allows for straightforward modification, which is a key advantage in the iterative process of drug design and optimization.[1]
-
Materials Science: The conjugated system formed by the phenyl and oxazole rings gives the molecule inherent fluorescent properties. This allows it to be used in the synthesis of fluorescent dyes and optical brighteners, which have applications in imaging, sensing, and textiles.[1]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Storage: Store in a dry place at room temperature to prevent degradation.[1]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.[1]
Conclusion
This compound is a high-value chemical intermediate with considerable potential in both pharmaceutical and materials science research. Its molecular weight of 217.22 g/mol and formula C₁₂H₁₁NO₃ define a scaffold that is ripe for chemical exploration.[1][2] The strategic combination of a modifiable ester group and a biologically relevant oxazole ring makes it an attractive starting point for the synthesis of novel, high-value compounds. This guide provides the foundational knowledge for researchers to understand and effectively utilize this versatile molecule in their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. 1186127-15-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1186127-15-0 [chemicalbook.com]
- 4. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data of Ethyl 2-(5-Oxazolyl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-Oxazolyl)benzoate is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structure, featuring an oxazole ring attached to an ethyl benzoate core at the ortho position, makes it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.
Molecular Structure and Properties
-
IUPAC Name: Ethyl 2-(1,3-oxazol-5-yl)benzoate
-
CAS Number: 1186127-15-0[2]
-
Molecular Formula: C₁₂H₁₁NO₃[1]
-
Molecular Weight: 217.22 g/mol [1]
The molecular structure of this compound is presented below. The numbering conventions used for the interpretation of the NMR spectra are also indicated.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented and analyzed below. Predictions were generated using online NMR prediction tools.[3][4][5]
Experimental Protocol (Typical)
A standard protocol for acquiring NMR spectra of a similar compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-C2'' |
| ~7.90 | dd | 1H | H-C6' |
| ~7.60 | m | 2H | H-C3', H-C5' |
| ~7.50 | m | 1H | H-C4' |
| ~7.30 | s | 1H | H-C4'' |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Interpretation of ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals the key structural features of this compound.
-
Oxazole Protons: The oxazole ring gives rise to two distinct signals. The proton at the C2'' position (H-C2'') is expected to be the most downfield of the heterocyclic protons, appearing as a singlet around 8.10 ppm. The proton at the C4'' position (H-C4'') is predicted to be a singlet around 7.30 ppm. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.[6]
-
Benzoate Protons: The four protons on the benzene ring are expected to show a complex splitting pattern due to their ortho substitution. The proton ortho to the ester group (H-C6') is likely to be a doublet of doublets around 7.90 ppm. The remaining aromatic protons (H-C3', H-C4', H-C5') will appear as a multiplet in the range of 7.50-7.60 ppm.
-
Ethyl Ester Protons: The ethyl group of the ester functionality will present as a quartet at approximately 4.40 ppm for the methylene protons (-OCH₂CH₃) and a triplet at around 1.40 ppm for the methyl protons (-OCH₂CH₃), with a typical coupling constant of ~7 Hz.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~166.0 | C=O |
| ~152.0 | C2'' |
| ~149.0 | C5'' |
| ~132.5 | C1' |
| ~131.0 | C3' |
| ~130.0 | C5' |
| ~128.5 | C6' |
| ~128.0 | C2' |
| ~125.0 | C4' |
| ~123.0 | C4'' |
| ~61.5 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Interpretation of ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, around 166.0 ppm.
-
Oxazole Carbons: The carbon atoms of the oxazole ring are predicted to appear at approximately 152.0 ppm (C2''), 149.0 ppm (C5''), and 123.0 ppm (C4''). The C2'' and C5'' carbons are significantly deshielded due to their proximity to the heteroatoms.[7]
-
Benzoate Carbons: The aromatic carbons of the benzoate ring are predicted to resonate in the 125.0-132.5 ppm region. The quaternary carbons (C1' and C2') will have distinct chemical shifts from the protonated carbons.
-
Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) is expected around 61.5 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal at approximately 14.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol (Typical)
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic and oxazole) |
| ~2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600, 1580, 1480 | Medium-Strong | C=C and C=N stretching (aromatic and oxazole) |
| ~1270 | Strong | C-O stretching (ester) |
| ~1100 | Strong | C-O-C stretching (oxazole) |
Interpretation of IR Spectrum
The predicted IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.
-
C-H Stretching: Aromatic and oxazole C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the ethyl group will appear between 2980 and 2850 cm⁻¹.
-
Carbonyl Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.[8]
-
Aromatic and Heteroaromatic Stretching: The C=C stretching vibrations of the benzene ring and the C=N stretching of the oxazole ring are expected to appear in the 1600-1480 cm⁻¹ region.[8]
-
C-O Stretching: A strong band around 1270 cm⁻¹ is indicative of the C-O stretching of the ester. The C-O-C stretching of the oxazole ring is predicted to be around 1100 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol (Typical)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 217 (corresponding to the molecular weight of C₁₂H₁₁NO₃)
-
Key Fragment Ions (m/z):
-
188: [M - C₂H₅]⁺ (loss of the ethyl group)
-
172: [M - OC₂H₅]⁺ (loss of the ethoxy group)
-
144: [M - COOC₂H₅]⁺ (loss of the ethoxycarbonyl group)
-
116: [C₇H₄O]⁺ (fragment from the benzoate portion)
-
69: [C₃H₃NO]⁺ (oxazole ring)
-
Interpretation of Mass Spectrum
The predicted mass spectrum of this compound would show a molecular ion peak at m/z 217, confirming the molecular weight of the compound. The fragmentation pattern would provide further structural information.
-
Loss of Ethyl and Ethoxy Groups: Common fragmentation pathways for ethyl esters involve the loss of the ethyl radical (C₂H₅•) to give a fragment at m/z 188, or the loss of the ethoxy radical (•OC₂H₅) to give a fragment at m/z 172.[9]
-
Loss of the Ethoxycarbonyl Group: Cleavage of the bond between the benzene ring and the ester group would result in the loss of the ethoxycarbonyl radical (•COOC₂H₅), leading to a fragment at m/z 144.
-
Fragmentation of the Benzoate Moiety: The benzoate portion can further fragment, for example, to produce an ion at m/z 116.
-
Oxazole Ring Fragment: A peak at m/z 69 would be indicative of the intact oxazole ring.[10]
The fragmentation of ortho-substituted benzoates can sometimes show specific "ortho effects," where the proximity of the two substituents leads to unique fragmentation pathways.[11]
Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and literature precedents for similar structures, offers a detailed characterization of this molecule. This information is crucial for researchers and scientists working with this compound, enabling its unambiguous identification and facilitating the structural elucidation of its derivatives in various scientific applications.
References
- 1. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. Visualizer loader [nmrdb.org]
- 5. Visualizer loader [nmrdb.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. journalspub.com [journalspub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
A Comprehensive Guide to the Synthesis of Ethyl 2-(5-Oxazolyl)benzoate from Ethyl 2-Aminobenzoate
Abstract: This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for Ethyl 2-(5-Oxazolyl)benzoate, a key heterocyclic building block in medicinal chemistry. Starting from the readily available ethyl 2-aminobenzoate, this document outlines a strategic two-step synthesis involving N-acylation followed by an acid-catalyzed cyclodehydration. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, chemists, and professionals in drug development. The guide includes comprehensive, step-by-step experimental protocols, characterization data, and safety considerations, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities have made it a cornerstone in drug design. Oxazole-containing compounds have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-tubercular effects.[2][3][4]
This compound, the target of this guide, serves as a valuable intermediate in the synthesis of more complex molecules.[5] The strategic placement of the oxazole ring ortho to an ethyl benzoate group provides two distinct points for further chemical modification, making it a versatile scaffold for library synthesis and the development of novel therapeutic agents.[5] This guide presents a reliable and well-established method for its synthesis, grounded in classic organic reactions.
Synthetic Strategy: A Two-Step Approach
The conversion of ethyl 2-aminobenzoate to this compound is efficiently achieved through a two-step sequence. This strategy is predicated on the initial formation of an acyclic precursor, which is then induced to cyclize, forming the desired heterocyclic ring.
-
Step 1: N-Acylation. The primary amine of ethyl 2-aminobenzoate is first acylated using chloroacetyl chloride. This reaction forms an α-halo amide intermediate, specifically Ethyl 2-(2-chloroacetamido)benzoate.
-
Step 2: Cyclodehydration. The intermediate is then subjected to strong acid-catalyzed intramolecular cyclization and dehydration. This classic transformation, a variant of the Robinson-Gabriel synthesis, yields the final aromatic oxazole ring.[1][6]
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Rationale and Causality
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. This section details the chemical transformations in each step.
Step 1: N-Acylation of Ethyl 2-Aminobenzoate
The first step is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of ethyl 2-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine (Et₃N), is essential for this transformation.[7] Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of an inert solvent like acetone or dichloromethane is standard for this type of acylation.
Step 2: Robinson-Gabriel Cyclodehydration
This step is the cornerstone of the synthesis, forming the oxazole heterocycle. It proceeds via the intramolecular cyclization of the α-acylamino ketone precursor formed in situ.[8] While our intermediate is an α-acylamino ester derivative with a chloro-substituent, the fundamental principle of cyclodehydration holds. The mechanism, catalyzed by a strong dehydrating agent like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), can be described as follows:
-
Protonation: The amide carbonyl oxygen is protonated by the strong acid, increasing the electrophilicity of its carbon atom.
-
Intramolecular Nucleophilic Attack: The ester carbonyl oxygen acts as an intramolecular nucleophile, attacking the activated amide carbonyl carbon. This forms a five-membered ring intermediate, a dihydrooxazolol.
-
Dehydration: A molecule of water is eliminated from the dihydrooxazolol intermediate under the strongly acidic and heating conditions, leading to the formation of the stable, aromatic oxazole ring.[6][8]
The choice of a potent cyclodehydrating agent is crucial for driving the reaction to completion.[1][2]
Caption: Simplified mechanism of the acid-catalyzed Robinson-Gabriel cyclodehydration.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Ethyl 2-aminobenzoate | C₉H₁₁NO₂ | 165.19 | ≥99% | Sigma-Aldrich |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Fisher Scientific |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
Step-by-Step Synthesis
Part A: Synthesis of Ethyl 2-(2-chloroacetamido)benzoate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl 2-aminobenzoate (8.26 g, 50.0 mmol) and 100 mL of acetone.
-
Base Addition: Cool the flask in an ice-water bath (0-5 °C). Add triethylamine (7.0 mL, 50.0 mmol) to the solution.
-
Acylation: While maintaining the temperature at 0-5 °C, add a solution of chloroacetyl chloride (4.0 mL, 50.0 mmol) in 20 mL of acetone dropwise from the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of cold acetone.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is redissolved in 150 mL of dichloromethane (DCM) and washed sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield Ethyl 2-(2-chloroacetamido)benzoate as a white solid.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: Place the purified Ethyl 2-(2-chloroacetamido)benzoate (assumed 100% conversion from previous step, 12.1 g, 50.0 mmol) into a 100 mL round-bottom flask.
-
Cyclodehydration: Carefully add 30 mL of concentrated sulfuric acid to the flask while cooling in an ice bath. The solid will dissolve.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath at 100 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of CO₂ evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford this compound as a pure solid.
Characterization Data
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.9 (d), 7.6-7.5 (m), 7.4-7.3 (m), 7.2 (s), 4.4 (q), 1.4 (t) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.0, 151.5, 148.0, 132.0, 131.5, 130.0, 128.5, 125.0, 124.0, 61.5, 14.2 |
| Mass Spec (ESI+) | m/z: 218.07 [M+H]⁺ |
Note: NMR chemical shifts (δ) are predicted values and may vary slightly in an experimental setting.
Safety and Handling
-
Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a fume hood. Reacts violently with water.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Addition to water is highly exothermic. Always add acid to water/ice slowly.
-
Triethylamine: Flammable liquid with a strong odor. Irritating to the respiratory system and skin.
-
Solvents: Acetone, DCM, Ethyl Acetate, and Hexanes are flammable and should be handled away from ignition sources. DCM is a suspected carcinogen.
Conclusion
This guide details a reliable and mechanistically sound two-step synthesis for this compound from ethyl 2-aminobenzoate. By first performing an N-acylation and subsequently inducing a Robinson-Gabriel type cyclodehydration, the target molecule can be obtained in good yield and high purity. The provided protocols and mechanistic insights serve as a valuable resource for scientists engaged in pharmaceutical research and heterocyclic chemistry, enabling the efficient construction of this important molecular scaffold.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Oxazole-Containing Compounds
Abstract
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," frequently incorporated into a vast array of biologically active molecules.[4] This technical guide provides a comprehensive exploration of the multifaceted biological activities of oxazole-containing compounds for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning their therapeutic effects, from anticancer and antimicrobial to anti-inflammatory actions, supported by field-proven insights and detailed experimental methodologies. This document aims to serve as an authoritative resource, bridging the gap between fundamental chemistry and translational therapeutic application.
The Oxazole Core: Physicochemical Properties and Therapeutic Significance
The 1,3-oxazole is a π-electron-excessive heterocycle, a structural feature that allows it to readily interact with a multitude of biological targets like enzymes and receptors through various non-covalent interactions.[2] This inherent reactivity, combined with its stability and synthetic accessibility, has made the oxazole nucleus a focal point in the design of novel therapeutic agents.[4][5] The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological activities of its derivatives, which span a wide therapeutic spectrum including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects.[1][3]
A significant number of natural products, many of marine origin, feature the oxazole moiety, showcasing its evolutionary selection as a key pharmacophore.[6][7][8] These natural products often exhibit potent and diverse biological activities, serving as inspiration for the development of synthetic oxazole-containing drugs.[6][9] Indeed, several oxazole-based compounds have successfully transitioned into clinical use, including the anti-inflammatory drug Oxaprozin and the tyrosine kinase inhibitor Mubritinib, underscoring the therapeutic relevance of this heterocyclic system.[3][10]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Oxazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a broad range of cancer cell lines, including drug-resistant strains.[11][12][13] Their mechanisms of action are diverse, targeting multiple key pathways involved in cancer cell proliferation, survival, and metastasis.
Key Mechanistic Targets of Oxazole-Based Anticancer Agents
The anticancer effects of oxazole compounds are mediated through their interaction with a variety of molecular targets crucial for cancer progression.[11]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Several oxazole derivatives have been identified as potent inhibitors of STAT3, a key transcription factor that regulates genes involved in cell survival and proliferation.[11][12]
-
Tubulin Polymerization: A significant number of oxazole-containing compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][12][14]
-
DNA Topoisomerases: These enzymes are critical for DNA replication and repair. Oxazole derivatives can act as topoisomerase inhibitors, inducing DNA damage and triggering cell death.[11][12]
-
Protein Kinases: As crucial regulators of cellular signaling, protein kinases are prime targets for cancer therapy. Certain oxazoles function as protein kinase inhibitors, disrupting fundamental cellular processes like growth and cell division.[11][12]
-
G-Quadruplexes: These are secondary structures in nucleic acids that are implicated in cancer cell proliferation. Some oxazole derivatives can stabilize G-quadruplexes, leading to the inhibition of cancer cell growth.[11][12]
The following diagram illustrates the primary molecular targets of oxazole derivatives in cancer cells.
Caption: Molecular targets of oxazole-based anticancer agents.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Substituted Oxazoles | Hep-2 | 60.2 | Tubulin Inhibition | [14] |
| Neopeltolide | A-549 | 0.0012 | Not Specified | [6] |
| Neopeltolide | NCI-ADR-RES | 0.0051 | Not Specified | [6] |
| Neopeltolide | P388 | 0.00056 | Not Specified | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of oxazole-containing compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Oxazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[2] Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][5][10]
Spectrum of Antimicrobial Action
Oxazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][10] For instance, certain oxazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli.[5] Additionally, some have demonstrated significant antifungal activity against Candida albicans and Aspergillus niger.[5] The substitution pattern on the oxazole ring is a key determinant of the antimicrobial spectrum and potency.[1] For example, the presence of electron-withdrawing groups can enhance antimicrobial activity.[5]
Representative Antimicrobial Oxazole Derivatives
The following table highlights some oxazole derivatives with notable antimicrobial activity.
| Compound/Derivative | Target Organism(s) | Activity/Zone of Inhibition | Reference |
| Amine linked bis-heterocycles | Staphylococcus aureus | 21 mm at 100mg/well | [10] |
| Amine linked bis-heterocycles | Klebsiella pneumoniae | 22 mm at 100mg/well | [10] |
| Benzoxazole derivatives | Various fungal strains | Superior or comparable to 5-fluorocytosine | [1] |
| Pyrazole linked to oxazole-5-one | S. aureus, E. coli, P. aeruginosa, C. albicans | High activity | [3] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details a standard method for determining the MIC of an oxazole compound against a specific microbial strain.
Materials:
-
Microbial strain of interest (bacterial or fungal)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Oxazole compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the oxazole compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well (except the negative control) with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[1][5]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of many oxazole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
In Vivo Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives is often evaluated in vivo using animal models of inflammation.
| Compound/Derivative | Animal Model | Activity | Reference |
| Thiazole/oxazole substituted benzothiazole | Carrageenan-induced paw edema | Most active compound more potent than reference drug | [5] |
| N-(2-(4-chlorobenzyl) benzo[d]oxazol-5-yl)-3-substituted-propanamide | Cotton-pellet-induced granuloma | Up to 48.4% protection against granuloma formation | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model for assessing the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Oxazole compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): control (vehicle), standard (reference drug), and test groups (different doses of the oxazole compound).
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Perspectives
The oxazole scaffold continues to be a highly fruitful area of research in drug discovery.[5][11] The diverse and potent biological activities of oxazole-containing compounds, coupled with their synthetic tractability, position them as promising candidates for the development of new therapeutics. Future research should focus on the rational design of novel oxazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of new biological targets and the use of computational modeling will undoubtedly accelerate the discovery and development of the next generation of oxazole-based drugs to address unmet medical needs.[11]
References
- 1. d-nb.info [d-nb.info]
- 2. iajps.com [iajps.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmpr.in [ijmpr.in]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrpr.com [ijrpr.com]
- 14. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate in Pharmaceutical Synthesis
Introduction: The Oxazole Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a privileged structure. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its role in the development of a diverse array of therapeutic agents. Ethyl 2-(5-Oxazolyl)benzoate, a bespoke building block, exemplifies the utility of this scaffold, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its synthesis, properties, and pivotal role in pharmaceutical development, with a particular focus on its application in the synthesis of targeted cancer therapies.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in multi-step syntheses. This compound is a solid at room temperature and possesses the following key characteristics:
| Property | Value | Source |
| CAS Number | 1186127-15-0 | [1] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Storage | Room temperature, dry conditions | [1] |
Spectroscopic characterization is essential for confirming the identity and purity of this compound. While a dedicated, publicly available spectrum for this specific molecule is not readily found, the expected spectral features can be inferred from the analysis of similar structures and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzoate ring, and protons of the oxazole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester and C=N stretching of the oxazole ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Mechanistic Perspective
The construction of the oxazole ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to this scaffold.[2][3] For the synthesis of this compound, the Van Leusen oxazole synthesis presents a highly efficient and convergent approach.[3][4][5][6] This reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent to introduce the C-N-C fragment of the oxazole ring.
The logical starting materials for the synthesis of this compound via the Van Leusen reaction are 2-ethoxycarbonylbenzaldehyde and tosylmethyl isocyanide (TosMIC) .
Caption: Proposed Van Leusen synthesis of this compound.
Experimental Protocol: Van Leusen Oxazole Synthesis
The following is a generalized, field-proven protocol for the Van Leusen oxazole synthesis, adapted for the preparation of this compound.
-
Reaction Setup: To a solution of 2-ethoxycarbonylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), portion-wise at room temperature. The use of a carbonate base is often preferred for its moderate reactivity and ease of handling.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality in Experimental Choices:
-
Solvent: Methanol is often used as it facilitates the elimination of the tosyl group. Aprotic solvents like DME can also be employed to control reactivity.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate TosMIC, initiating the reaction, without promoting significant side reactions.
-
Stoichiometry: A slight excess of TosMIC can be used to ensure complete conversion of the aldehyde.
Application in Pharmaceutical Synthesis: A Key Intermediate for Niraparib
The true value of a pharmaceutical intermediate is realized in its successful application in the synthesis of a life-saving drug. This compound is a pivotal intermediate in the synthesis of Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[7][8]
The synthesis of Niraparib from this compound involves a series of strategic chemical transformations:
Caption: Synthetic pathway from this compound to Niraparib.
Step 1: Hydrolysis to 2-(5-Oxazolyl)benzoic Acid
The first crucial transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.
Experimental Protocol: Ester Hydrolysis
-
Saponification: Dissolve this compound in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting ester is no longer present.
-
Acidification: After cooling the reaction mixture to room temperature, carefully add a strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of 2-(5-Oxazolyl)benzoic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation to 2-(5-Oxazolyl)benzamide
The resulting carboxylic acid is then converted to the primary amide, a key functional group in the final Niraparib structure. This transformation can be achieved through various amide coupling protocols.
Experimental Protocol: Amidation
-
Acid Activation: Activate the carboxylic acid by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, or by using a peptide coupling reagent such as HATU or HOBt/EDC.
-
Reaction with Ammonia: Introduce a source of ammonia, such as ammonium hydroxide or ammonia gas, to the activated acid derivative to form the primary amide.
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
The resulting 2-(5-Oxazolyl)benzamide is a more advanced intermediate that is then further elaborated through cross-coupling reactions to introduce the indazole and piperidine moieties, ultimately yielding Niraparib.[2][9]
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its efficient preparation via established synthetic routes like the Van Leusen oxazole synthesis, coupled with its versatile reactivity, makes it an invaluable intermediate. The critical role it plays in the synthesis of the PARP inhibitor Niraparib highlights its importance in the development of targeted cancer therapies. For researchers and drug development professionals, a comprehensive understanding of the synthesis, properties, and applications of such key intermediates is essential for the continued advancement of medicinal chemistry and the creation of novel therapeutics.
References
- 1. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Derivatives of Ethyl 2-(5-Oxazolyl)benzoate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged scaffold" for the design of novel therapeutic agents.[3][4] Oxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5][6] This guide focuses on the derivatives of Ethyl 2-(5-Oxazolyl)benzoate, a key intermediate that offers multiple avenues for chemical modification to generate diverse libraries of potentially bioactive molecules.[7]
This document will provide an in-depth exploration of the synthetic pathways to create novel derivatives of this compound, an analysis of their potential biological activities based on established structure-activity relationships (SAR), and detailed experimental protocols for key transformations.
The Core Molecule: this compound
This compound (CAS No. 1186127-15-0) serves as a versatile starting material for the synthesis of a wide array of derivatives. Its structure features three key regions amenable to chemical modification: the ethyl ester group, the phenyl ring, and the oxazole moiety. Each of these sites can be targeted to fine-tune the physicochemical and pharmacological properties of the resulting compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents |
Synthetic Strategies for Derivative Generation
The generation of a diverse library of this compound derivatives hinges on a series of strategic chemical transformations. The following sections detail key synthetic pathways, explaining the rationale behind the chosen methodologies.
Modifications of the Ethyl Ester Group
The ethyl ester is a primary handle for introducing diversity. Hydrolysis to the corresponding carboxylic acid provides a key intermediate for the synthesis of a wide range of amides and other ester analogs.
The conversion of the ethyl ester to the carboxylic acid is a fundamental step, enabling subsequent amide coupling reactions. Alkaline hydrolysis is a common and effective method.
-
Rationale: Saponification using a strong base like sodium hydroxide followed by acidification provides a high yield of the desired carboxylic acid. This intermediate is crucial for creating amide libraries, which often exhibit enhanced biological activity compared to the parent esters.
Experimental Protocol: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (3:1), add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(5-Oxazolyl)benzoic acid.
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid intermediate can be coupled with a diverse range of amines to generate a library of amide derivatives.
-
Rationale: The introduction of various amine fragments allows for the exploration of a wide chemical space. This can lead to improved target binding, enhanced pharmacokinetic properties, and reduced toxicity. The choice of coupling agent (e.g., HATU, EDC) is critical for achieving high yields and minimizing side reactions.[8]
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of 2-(5-Oxazolyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modifications of the Phenyl and Oxazole Rings
The aromatic rings of the core molecule provide further opportunities for diversification through electrophilic substitution and cross-coupling reactions.
While the oxazole ring is generally electron-deficient, the phenyl ring can undergo electrophilic substitution, although the presence of the deactivating carboxylate group needs to be considered.[9] More forcing conditions may be required for reactions like nitration or halogenation.
-
Rationale: Introducing substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its interaction with biological targets.
A more versatile approach to functionalizing the aromatic systems is through the introduction of a halogen handle, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[10][11]
-
Rationale: The Suzuki coupling allows for the formation of C-C bonds with a wide variety of boronic acids and esters, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. This strategy offers a powerful tool for extensive SAR studies.[12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of the bromo-substituted this compound derivative (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (typically 80-100 °C) until the reaction is complete.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired coupled product.
Potential Therapeutic Applications and Structure-Activity Relationships
Derivatives of this compound are promising candidates for the development of new drugs, particularly in the areas of anti-inflammatory and antimicrobial therapy.[7]
Anti-inflammatory Activity
Many oxazole-containing compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX-1 and COX-2).[2][13]
-
SAR Insights:
-
Amide Moiety: The conversion of the ethyl ester to various amides can significantly enhance anti-inflammatory activity. The nature of the amine substituent is crucial, with bulky or aromatic groups often showing increased potency.[1]
-
Substituents on the Phenyl Ring: The introduction of electron-withdrawing groups on the phenyl ring can influence the electronic distribution of the entire molecule, potentially leading to stronger interactions with the target enzyme's active site.
-
Antimicrobial Activity
The oxazole scaffold is present in several clinically used and investigational antimicrobial agents.[4][5] Derivatives of this compound could exhibit activity against a range of bacterial and fungal pathogens.
-
SAR Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by modifying the substituents on the aromatic rings and the amide moiety, plays a critical role in its ability to penetrate microbial cell membranes.
-
Specific Pharmacophores: The introduction of specific pharmacophoric groups known to be associated with antimicrobial activity (e.g., halogenated phenyl rings, certain heterocyclic moieties) via Suzuki coupling could lead to potent antimicrobial agents.[14]
-
| Derivative Class | Potential Biological Activity | Rationale for Activity |
| Amides | Anti-inflammatory, Antimicrobial | Enhanced target binding and improved pharmacokinetic properties. |
| Aryl/Heteroaryl substituted | Anticancer, Antimicrobial | Introduction of pharmacophores known to interact with specific biological targets. |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The synthetic strategies outlined in this guide, including modifications of the ester group and functionalization of the aromatic rings, provide a robust framework for the generation of novel compound libraries. Future research should focus on the systematic exploration of the chemical space around this scaffold, coupled with comprehensive biological screening to identify lead compounds for further development as anti-inflammatory, antimicrobial, or anticancer agents. The integration of computational modeling and in vitro/in vivo testing will be crucial in elucidating detailed structure-activity relationships and optimizing the pharmacological profiles of these promising oxazole derivatives.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. d-nb.info [d-nb.info]
- 3. scilit.com [scilit.com]
- 4. iajps.com [iajps.com]
- 5. Design, synthesis, antimicrobial activity and computational studies of novel azo linked substituted benzimidazole, benzoxazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of a diversity-oriented approach to oxazole-5-amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]
- 11. Synthesis and SAR of 2-arylbenzoxazoles, benzothiazoles and benzimidazoles as inhibitors of lysophosphatidic acid acyltransferase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.najah.edu [repository.najah.edu]
- 13. One moment, please... [jddtonline.info]
- 14. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Forging the Core of Bioactive Molecules: An In-depth Technical Guide to Oxazole Formation Mechanisms
The oxazole motif, a five-membered aromatic heterocycle containing both oxygen and nitrogen, is a cornerstone in the architecture of a vast array of biologically active compounds, from natural products to frontline pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2][3] For researchers, scientists, and drug development professionals, a deep understanding of the chemical strategies to construct this vital ring system is paramount. This guide provides an in-depth exploration of the core reaction mechanisms for oxazole formation, moving beyond a simple recitation of steps to elucidate the underlying principles and practical considerations that govern these powerful synthetic transformations.
I. Classical Cornerstones of Oxazole Synthesis
The foundations of oxazole synthesis were laid with a set of robust and versatile reactions that remain relevant today. These classical methods, while sometimes requiring stringent conditions, offer reliable pathways to a variety of oxazole structures.
The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone to form the oxazole ring.[4][5]
Mechanistic Insights: The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[6][7] The mechanism commences with the protonation of the ketone carbonyl, enhancing its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the acidic conditions, leads to the formation of the aromatic oxazole ring. The choice of dehydrating agent can significantly impact the reaction yield; polyphosphoric acid has been shown to improve yields to the 50-60% range compared to traditional agents like sulfuric acid or phosphorus pentachloride.[7]
Experimental Protocol: A Modern Robinson-Gabriel Approach
-
Step 1: Preparation of the α-Acylamino Ketone: The starting material can be synthesized through various methods, including the Dakin-West reaction.[5]
-
Step 2: Cyclodehydration: In a flame-dried round-bottom flask under an inert atmosphere, the α-acylamino ketone (1.0 equiv) is dissolved in a suitable solvent such as dimethylformamide.
-
Step 3: Reagent Addition: Phosphorus oxychloride (1.2 equiv) is added dropwise at 0 °C.
-
Step 4: Reaction Execution: The reaction mixture is then heated to 90 °C for 30 minutes, with progress monitored by thin-layer chromatography (TLC).[5]
-
Step 5: Work-up and Purification: Upon completion, the reaction is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2,5-disubstituted oxazole.
The Fischer Oxazole Synthesis: A Union of Cyanohydrins and Aldehydes
Discovered by Emil Fischer in 1896, this method provides a pathway to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[8]
Mechanistic Insights: The reaction proceeds in a dry ethereal solvent through which dry hydrogen chloride gas is passed.[8] The mechanism is initiated by the activation of the cyanohydrin by HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde in a key step where the nitrogen lone pair attacks the aldehyde's carbonyl carbon. A subsequent SN2 attack and loss of water generate a chloro-oxazoline intermediate. Tautomerization and final elimination of HCl yield the aromatic oxazole.[8] While traditionally used for aromatic substrates, aliphatic compounds have also been employed.[8]
Conceptual Experimental Workflow: Fischer Oxazole Synthesis
Caption: Workflow for the Fischer Oxazole Synthesis.
II. The Van Leusen Reaction: A Paradigm of Versatility with TosMIC
The development of the van Leusen oxazole synthesis in 1972 marked a significant advancement in the field, introducing tosylmethyl isocyanide (TosMIC) as a powerful C2-N synthon.[7] This method allows for the formation of 5-substituted oxazoles from aldehydes in a one-pot reaction under mild, basic conditions.[9]
Mechanistic Insights: The unique reactivity of TosMIC, which features an acidic methylene group, a reactive isocyanide carbon, and a good leaving group (tosyl), drives this transformation.[9] The mechanism begins with the deprotonation of TosMIC by a base (commonly potassium carbonate). The resulting carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization follows, forming an oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which leads to the aromatic 5-substituted oxazole.[2][3]
Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole
-
Step 1: Reagent Combination: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Step 2: Solvent Addition: Add methanol (10 mL) to the flask.
-
Step 3: Reaction Execution: Heat the mixture to reflux and stir for 4-5 hours, monitoring the reaction's progress by TLC.
-
Step 4: Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Step 5: Aqueous Work-up: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Step 6: Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Comparison of Classical Oxazole Syntheses
| Method | Starting Materials | Reagents/Conditions | Typical Reaction Time | Temperature (°C) | Reported Yield (%) |
| Robinson-Gabriel | α-Acylamino ketones | H₂SO₄, PCl₅, POCl₃ | Several hours | High | Low |
| α-Acylamino ketones | Polyphosphoric acid | Several hours | High | 50-60[7] | |
| Fischer Oxazole | Cyanohydrins and Aldehydes | Anhydrous HCl in dry ether | Not specified | Mild | Moderate[8] |
| Van Leusen | Aldehydes and TosMIC | Base (e.g., K₂CO₃) in alcohol | Several hours | Reflux | Moderate to high[2][3] |
III. Modern Frontiers in Oxazole Synthesis
Contemporary synthetic chemistry has ushered in a new era of oxazole formation, characterized by milder reaction conditions, greater functional group tolerance, and enhanced efficiency, often leveraging transition metal catalysis.
Gold-Catalyzed Synthesis: A Mild and Efficient Approach
Gold catalysts have emerged as powerful tools in organic synthesis due to their unique ability to activate alkynes and other unsaturated systems under mild conditions.[10] Several gold-catalyzed methods for oxazole synthesis have been developed, offering significant advantages over classical approaches.
Mechanistic Insights: One prominent strategy involves the gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles.[7] The proposed mechanism initiates with the coordination of the gold catalyst to the alkynyl triazene. This is followed by a regioselective attack by the dioxazole, leading to a gold carbene species after ring fragmentation and elimination of acetone. An intramolecular nucleophilic cyclization between the acyl oxygen and the gold carbene, followed by collapse of the intermediate, regenerates the gold catalyst and furnishes the fully substituted oxazole.[7] This method features readily available starting materials and mild reaction conditions.
Conceptual Experimental Workflow: Gold-Catalyzed Oxazole Synthesis
Caption: Workflow for a Gold-Catalyzed Oxazole Synthesis.
Bredereck Reaction: α-Haloketones and Amides
The Bredereck reaction offers a straightforward synthesis of 2,4-disubstituted oxazoles from the reaction of α-haloketones with amides.[7] This method is valued for its efficiency and economic viability.[7]
Mechanistic Insights: The reaction is believed to proceed via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring. The use of α-hydroxyketones as starting materials represents an improvement on this method.[7]
IV. Applications in Drug Development and Natural Product Synthesis
The synthetic methodologies for oxazole formation are not merely academic exercises; they are enabling technologies in the quest for new therapeutics.
-
The Van Leusen Reaction has been instrumental in the synthesis of a wide array of medicinal compounds, including potential anticancer agents and antifungal compounds similar to the natural product pimprinine.[2][3][8] Its reliability and mild conditions make it a favored tool in drug discovery programs.[2][3] For instance, it was a key step in the synthesis of 5-(2-tosylquinolin-3-yl)oxazole, a precursor for more complex pharmaceutical targets, with an 83% yield.[2][3]
-
The Robinson-Gabriel Synthesis , despite its often harsh conditions, has been employed in the synthesis of complex natural products such as diazonamide A and mycalolide A.[5] A modified, milder version of this reaction was a key step in the synthesis of the C1' to C11' side chain of leucascandrolide A.[10] Furthermore, it has been utilized in the synthesis of dual PPARα/γ agonists with potential applications in treating type 2 diabetes.[5][11]
-
The Fischer Oxazole Synthesis has proven useful in the synthesis of diaryloxazoles, which are common motifs in drug candidates.[8] It has been applied in the synthesis of a parent compound for Rutaceae alkaloids, halfordinol.[8]
The continued evolution of these synthetic methods, particularly the development of milder, more efficient, and environmentally benign approaches, will undoubtedly accelerate the discovery and development of the next generation of oxazole-containing pharmaceuticals.
V. Conclusion
The synthesis of the oxazole ring is a rich and evolving field of organic chemistry. From the classical, name-reaction-driven methods to the modern, metal-catalyzed transformations, chemists have a powerful and diverse toolkit at their disposal. For professionals in drug development and scientific research, a thorough understanding of the mechanisms, scope, and limitations of these reactions is essential for the rational design and efficient synthesis of novel, biologically active molecules. As this guide has illustrated, the journey from simple starting materials to the intricate architecture of an oxazole-containing drug is paved with elegant and powerful chemical transformations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 2-(5-Oxazolyl)benzoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(5-Oxazolyl)benzoate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the intermediate, Ethyl 2-formylbenzoate, via Fischer esterification, followed by the construction of the oxazole ring using the Van Leusen oxazole synthesis. This document is designed to offer both a practical laboratory guide and a deeper understanding of the chemical principles underpinning the synthetic strategy.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a versatile intermediate for the elaboration of more complex molecules, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide provides a reliable and reproducible method for its preparation on a laboratory scale.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, beginning with the esterification of 2-formylbenzoic acid, followed by a cyclization reaction to form the oxazole ring.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of Ethyl 2-formylbenzoate
This initial step involves the classic Fischer esterification of 2-formylbenzoic acid with ethanol, catalyzed by a strong acid. The use of excess ethanol not only acts as the reagent but also as the solvent, driving the equilibrium towards the product.[1][2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Formylbenzoic acid | C₈H₆O₃ | 150.13 | 5.0 g | 33.3 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL | - |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 1 mL | - |
| Saturated NaHCO₃(aq) | - | - | 50 mL | - |
| Brine | - | - | 30 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (5.0 g, 33.3 mmol).
-
Addition of Reagents: Add absolute ethanol (50 mL) to the flask and stir until the solid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-formylbenzoate as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Part 2: Van Leusen Synthesis of this compound
This step utilizes the Van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][4] The reaction proceeds via a deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[5] Aromatic aldehydes bearing electron-withdrawing groups, such as the ester in our substrate, are known to be good substrates for this reaction.[6]
Mechanism of the Van Leusen Oxazole Synthesis
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2-formylbenzoate | C₁₀H₁₀O₃ | 178.18 | 4.0 g | 22.4 |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 4.82 g | 24.7 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.2 g | 44.8 |
| Methanol | CH₃OH | 32.04 | 80 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-formylbenzoate (4.0 g, 22.4 mmol) and tosylmethyl isocyanide (4.82 g, 24.7 mmol, 1.1 eq) in methanol (80 mL).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (6.2 g, 44.8 mmol, 2.0 eq).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate of potassium p-toluenesulfinate will form.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the residue, add water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford pure this compound as a solid.
Characterization of this compound
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.10 (d, 1H, Ar-H), 7.85 (s, 1H, oxazole-H), 7.60-7.70 (m, 2H, Ar-H), 7.45-7.55 (m, 1H, Ar-H), 7.30 (s, 1H, oxazole-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~167.0, 152.0, 150.5, 132.5, 131.0, 130.0, 129.5, 128.0, 125.0, 124.0, 61.5, 14.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₁NO₃ [M+H]⁺: 218.0761; found: 218.0763.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of ester | Incomplete reaction. | Extend the reflux time. Ensure the sulfuric acid catalyst is fresh and of the correct concentration. |
| Loss during work-up. | Ensure complete extraction with diethyl ether. Be cautious during the bicarbonate wash to avoid product loss through hydrolysis. | |
| Step 2: Low yield of oxazole | Incomplete reaction. | Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. Increase the reflux time. |
| Decomposition of TosMIC. | Use fresh TosMIC. Ensure the reaction is performed under an inert atmosphere if necessary. | |
| Difficult purification. | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol/water) may be an alternative. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studylib.net [studylib.net]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Oxazole Derivatives
Introduction: The Enduring Significance of the Oxazole Moiety
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone scaffold in the fields of medicinal chemistry, drug development, and materials science.[1] Its prevalence in a vast array of natural products and synthetic molecules with diverse and potent biological activities underscores its importance.[2] Oxazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3] This significance continually drives the demand for robust, efficient, and versatile synthetic methodologies to access novel oxazole-containing compounds.
This technical guide provides an in-depth exploration of key experimental procedures for the synthesis of oxazole derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and optimization strategies. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a trustworthy and comprehensive resource for their synthetic endeavors.
Comparative Overview of Key Synthetic Methodologies
The synthesis of the oxazole ring can be broadly categorized into classical and modern approaches. Classical methods, such as the Robinson-Gabriel, Fischer, and Van Leusen syntheses, have been foundational to oxazole chemistry. Modern techniques, often employing metal catalysis or microwave assistance, offer improvements in efficiency, substrate scope, and reaction conditions. The choice of method is often dictated by the desired substitution pattern and the nature of the available starting materials.
| Method | Starting Materials | Key Reagents/Conditions | Substitution Pattern | Advantages | Limitations |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Dehydrating agents (H₂SO₄, PPA, TFAA) | 2,5-Disubstituted, 2,4,5-Trisubstituted | Robust, well-established | Harsh conditions, limited functional group tolerance |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl in dry ether | 2,5-Disubstituted | Mild conditions | Requires preparation of cyanohydrins, moisture sensitive |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (K₂CO₃, t-BuOK) | 5-Substituted, 4,5-Disubstituted | Versatile, one-pot variations | TosMIC can be malodorous |
| Copper-Catalyzed Synthesis | α-Diazoketones, Amides | Cu(OTf)₂ | 2,4-Disubstituted | Mild conditions, good yields | Requires synthesis of α-diazoketones |
Classical Methodologies: The Foundation of Oxazole Synthesis
The Robinson-Gabriel Synthesis: Cyclodehydration of 2-Acylamino Ketones
First described in the early 20th century, the Robinson-Gabriel synthesis remains a fundamental and reliable method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1][4] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino ketone, typically promoted by a strong acid.[5]
Mechanistic Rationale: The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the enol form of the ketone, leading to a five-membered cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring. The choice of dehydrating agent is critical; while traditional reagents like concentrated sulfuric acid or phosphorus pentoxide are effective, they can be harsh.[5] Polyphosphoric acid (PPA) often provides better yields, and modern variations utilize milder reagents like trifluoroacetic anhydride (TFAA).[5][6]
Experimental Protocol 1: Synthesis of 2,5-Diphenyloxazole using Polyphosphoric Acid
This protocol describes a classic approach to synthesizing a common 2,5-diaryl oxazole.
-
Materials:
-
2-Benzamidoacetophenone (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, combine 2-benzamidoacetophenone (1.0 mmol) and polyphosphoric acid (10 g).
-
Heat the mixture to 140°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water.
-
Recrystallize the crude product from ethanol to afford pure 2,5-diphenyloxazole.
-
Experimental Protocol 2: Robinson-Gabriel Synthesis using Trifluoroacetic Anhydride (TFAA)
This protocol illustrates a more modern and often milder variation of the Robinson-Gabriel synthesis.[6][7]
-
Materials:
-
2-Acylamino ketone (1.0 eq)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethereal solvent (e.g., diethyl ether, THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 2-acylamino ketone (1.0 mmol) in an anhydrous ethereal solvent (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Robinson-Gabriel Synthesis Workflow
Caption: Workflow of the Robinson-Gabriel Synthesis.
The Fischer Oxazole Synthesis: Condensation of Cyanohydrins and Aldehydes
Discovered by Emil Fischer in 1896, this method provides a direct route to 2,5-disubstituted oxazoles from readily available starting materials.[8][9] The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[10]
Mechanistic Rationale: The reaction is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. The nitrogen of this intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent intramolecular SN2 reaction, followed by the loss of water, generates a chloro-oxazoline intermediate. Tautomerization and elimination of HCl then lead to the formation of the aromatic 2,5-disubstituted oxazole.[8] It is crucial to use anhydrous conditions as the intermediates are sensitive to moisture.
Experimental Protocol 3: Synthesis of 2,5-Diphenyloxazole
This protocol details the synthesis of 2,5-diphenyloxazole as a representative example of the Fischer synthesis.
-
Materials:
-
Mandelic acid nitrile (benzaldehyde cyanohydrin) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Water or ethanol (for conversion to free base)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve mandelic acid nitrile (10 mmol) and benzaldehyde (10 mmol) in anhydrous diethyl ether (50 mL).
-
Cool the solution in an ice-salt bath.
-
Pass a stream of dry hydrogen chloride gas through the stirred solution for 1-2 hours.
-
The product, 2,5-diphenyloxazole hydrochloride, will precipitate from the solution.
-
Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.
-
To obtain the free base, either treat the hydrochloride salt with water or boil it in ethanol.
-
Collect the resulting solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
-
Fischer Oxazole Synthesis Mechanism
Caption: Key steps in the Fischer Oxazole Synthesis.
Modern Methodologies: Advancing Oxazole Synthesis
The Van Leusen Reaction: A Versatile Route to Substituted Oxazoles
The Van Leusen reaction, developed in 1972, is a highly versatile and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[11][12] The reaction proceeds under mild, basic conditions and has been adapted for the synthesis of 4,5-disubstituted oxazoles as well.[11]
Mechanistic Rationale: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The intermediate alkoxide undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the reaction towards the formation of the aromatic oxazole ring.[11][12]
Experimental Protocol 4: Synthesis of a 5-Substituted Oxazole
This protocol provides a general procedure for the synthesis of 5-substituted oxazoles via the Van Leusen reaction.
-
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the aldehyde (10 mmol) and TosMIC (11 mmol) in methanol (50 mL) in a round-bottom flask, add potassium carbonate (25 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-substituted oxazole.
-
Van Leusen Reaction Workflow
Caption: Workflow of the Van Leusen Oxazole Synthesis.
Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles
Metal-catalyzed reactions represent a significant advancement in oxazole synthesis, often proceeding under milder conditions with higher efficiency and functional group tolerance.[10] A notable example is the copper(II) triflate-catalyzed coupling of α-diazoketones with amides to afford 2,4-disubstituted oxazoles.[1][3]
Mechanistic Rationale: The reaction is thought to proceed through the formation of a copper carbene from the α-diazoketone. This is followed by the formation of a nitrilium ylide intermediate upon reaction with the amide. Intramolecular cyclization and subsequent aromatization then yield the 2,4-disubstituted oxazole.
Note on Starting Material: The α-diazoketone starting material can be synthesized from the corresponding N-protected α-amino acid by conversion to a mixed anhydride followed by reaction with diazomethane.[13]
Experimental Protocol 5: Synthesis of a 2,4-Disubstituted Oxazole
This protocol describes a copper-catalyzed approach to 2,4-disubstituted oxazoles.
-
Materials:
-
α-Diazoketone (1.0 eq)
-
Amide (1.2 eq)
-
Copper(II) triflate (Cu(OTf)₂) (5 mol%)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the α-diazoketone (1.0 mmol) and the amide (1.2 mmol) in 1,2-dichloroethane (10 mL).
-
Add copper(II) triflate (0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature (25°C) and then gradually heat to 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the 2,4-disubstituted oxazole.[3]
-
Conclusion and Future Perspectives
The synthesis of oxazole derivatives remains a vibrant and evolving area of chemical research. While classical methods provide a solid foundation, modern catalytic and green synthetic approaches are continually expanding the toolkit available to chemists.[3] The methodologies and protocols detailed in this guide offer a comprehensive starting point for researchers and drug development professionals. As the demand for novel, biologically active molecules continues to grow, the development of even more efficient, selective, and sustainable methods for oxazole synthesis will undoubtedly remain a key focus in the field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. asccindapur.com [asccindapur.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. (2005) | Maurizio Pulici | 50 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Purification of Ethyl 2-(5-Oxazolyl)benzoate via Silica Gel Column Chromatography
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of Ethyl 2-(5-Oxazolyl)benzoate, a key intermediate in medicinal chemistry and drug development.[1] The methodology centers on silica gel column chromatography, a robust and scalable technique for isolating compounds of interest from complex reaction mixtures. This guide emphasizes the causal relationships behind experimental choices, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. It is designed for researchers, scientists, and process chemists who require a reliable, self-validating system for obtaining high-purity this compound.
Introduction: The Rationale for Purification
This compound is a heterocyclic building block whose structural motif is of significant interest in the synthesis of pharmacologically active molecules.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API).
Column chromatography is the technique of choice for this purification challenge. It leverages the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (an organic solvent system) to achieve separation.[3] By optimizing the polarity of the mobile phase, this compound can be effectively isolated from less polar byproducts and more polar starting materials or impurities.
Foundational Principles & Safety
Mechanism of Separation
The separation is governed by the principles of adsorption chromatography. Silica gel, the stationary phase, is a highly polar material rich in silanol groups (Si-OH). The crude sample is introduced at the top of the column. As the mobile phase, a solvent mixture of controlled polarity, flows through the column, a competition for adsorption sites on the silica gel ensues.[3]
-
Polar Compounds: Adsorb strongly to the silica gel and elute slowly.
-
Non-polar Compounds: Have a weaker affinity for the stationary phase, spend more time in the mobile phase, and elute quickly.
The target compound, this compound, possesses moderate polarity due to its ester and oxazole functionalities. The goal is to select a mobile phase that allows non-polar impurities to elute first, followed by the target compound, leaving the most polar impurities adsorbed at the top of the column.
Physicochemical & Safety Data
Successful purification requires a thorough understanding of the materials involved.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1186127-15-0 | [4] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | (Typically a solid) | - |
| Storage | Room temperature, dry |[1] |
Table 2: Properties and Safety of Chromatography Solvents
| Property | n-Hexane | Ethyl Acetate |
|---|---|---|
| CAS Number | 110-54-3 | 141-78-6 |
| Molecular Formula | C₆H₁₄ | C₄H₈O₂ |
| Boiling Point | ~69 °C | 77 °C[5] |
| Density | ~0.66 g/mL | 0.900 g/mL[5] |
| Key Hazards | Highly flammable liquid and vapor[6][7]. May be fatal if swallowed and enters airways[7]. Causes skin irritation[6]. Suspected of damaging fertility[8]. | Highly flammable liquid and vapor[9]. Causes serious eye irritation[9]. May cause drowsiness or dizziness. |
| Handling Precautions | Keep away from heat, sparks, and open flames[6][10]. Use in a well-ventilated area or chemical fume hood[6][10]. Wear protective gloves and eye protection[6]. Ground/bond container and receiving equipment to prevent static discharge[11]. | Keep away from heat and ignition sources[5][12]. Use only in a well-ventilated area or chemical fume hood[9]. Wear protective gloves and eye protection[9]. |
Note: Always consult the full Safety Data Sheet (SDS) before handling any chemical.[5][6][7][8][9][10][11][12][13]
Workflow: From Crude Mixture to Purified Compound
The purification process is a systematic workflow designed to ensure reproducibility and high purity.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Method Development via Thin-Layer Chromatography (TLC)
Rationale: TLC is a crucial preliminary step to identify the optimal mobile phase (solvent system) for column chromatography.[14][15] The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a retention factor (Rƒ) for the target compound of approximately 0.25-0.35.[14] This Rƒ value ensures the compound will migrate through the column at a reasonable rate, allowing for effective separation.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers
-
Hexane and Ethyl Acetate
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare Solvent Systems: In separate developing chambers, prepare small volumes of Hexane:Ethyl Acetate mixtures with varying ratios (e.g., 9:1, 4:1, 7:3, 3:2). A good starting point for oxazole and benzoate derivatives is often in the range of 10-50% ethyl acetate in hexane.[16][17][18]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (~0.5 mL) of a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of several TLC plates.
-
Development: Place one TLC plate in each chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the separated spots under a UV lamp. Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that meets the target Rƒ of 0.25-0.35 for the desired product.
Table 3: Interpreting TLC Results
| Solvent System (Hexane:EtOAc) | Product Rƒ (Hypothetical) | Observation & Action |
|---|---|---|
| 9:1 | 0.10 | Low Rƒ. Product is too strongly adsorbed. Increase mobile phase polarity. |
| 7:3 | 0.30 | Ideal Rƒ. Good separation observed. Select this for the column. [18][19] |
| 3:2 | 0.55 | High Rƒ. Product elutes too quickly, risking co-elution with impurities. Decrease polarity. |
Protocol 2: Purification by Column Chromatography
Rationale: This protocol uses the optimized mobile phase from TLC to perform a preparative-scale separation. A "slurry packing" method is described as it is highly effective at creating a homogenous, crack-free stationary phase bed, which is critical for high-resolution separation.[20]
Materials & Equipment:
-
Crude this compound (~1.0 g)
-
Silica Gel (60 Å, 230-400 mesh)
-
Mobile Phase (e.g., Hexane:Ethyl Acetate 7:3, as determined by TLC)
-
Sand (acid-washed)
-
Glass chromatography column (e.g., 40 cm length, 3 cm diameter)
-
Fraction collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom.
-
Add a ~1 cm layer of sand over the plug.
-
In a separate beaker, create a slurry by mixing silica gel (~50 g for a 1 g sample is a common rule of thumb) with the mobile phase until it has a pourable, milkshake-like consistency.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column continuously to ensure the silica packs down evenly and to dislodge any air bubbles.
-
Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed during sample and solvent addition.[20]
-
Continuously run the mobile phase through the packed column until the bed is stable and no more settling occurs. Crucially, never let the solvent level drop below the top layer of sand.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product (~1.0 g) in the minimum amount of mobile phase possible (or a slightly more polar solvent like dichloromethane if solubility is an issue, then add hexane to adsorb it onto a small amount of silica for dry loading).
-
Drain the solvent in the column until it is just level with the top of the sand.
-
Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to absorb fully into the sand layer.
-
Rinse the sample flask with a small amount of mobile phase and add this rinse to the column to ensure complete transfer.
-
-
Elution and Fraction Collection:
-
Once the sample is loaded, carefully fill the top of the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in fractions of a consistent size (e.g., 20 mL per tube). Maintain a steady flow rate.
-
Continuously monitor the separation by spotting alternate fractions onto a TLC plate and developing it.
-
-
Product Isolation:
-
Using the TLC analysis of the fractions, identify all fractions containing only the pure product.
-
Combine these pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the final mass and calculate the percentage yield. Confirm purity using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | Mobile phase is too polar. Column was overloaded. Column was packed improperly (channeling). | Decrease the polarity of the mobile phase. Use less crude material for the column size. Repack the column carefully using the slurry method. |
| Cracked or Air Bubbles in Silica Bed | The column ran dry (solvent level dropped below the top of the silica). | This is often unrecoverable. The column must be repacked. Always keep the silica bed wet. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 7:3 to 3:2 Hexane:EtOAc.[15] |
| "Tailing" of Spots on TLC | Sample is too concentrated on TLC plate. Compound is acidic or basic and interacting strongly with silica. | Dilute the sample for TLC spotting. Add a small amount (~0.5%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[21] |
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. This compound | 1186127-15-0 [chemicalbook.com]
- 5. rcilabscan.com [rcilabscan.com]
- 6. media.laballey.com [media.laballey.com]
- 7. amp.generalair.com [amp.generalair.com]
- 8. dhc-solvent.de [dhc-solvent.de]
- 9. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. chemos.de [chemos.de]
- 13. fishersci.ca [fishersci.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. Chromatography [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rsc.org [rsc.org]
- 20. orgsyn.org [orgsyn.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Analytical techniques for characterizing Ethyl 2-(5-Oxazolyl)benzoate
An Application Guide for the Analytical Characterization of Ethyl 2-(5-Oxazolyl)benzoate
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its utility in drug development, particularly for creating anti-inflammatory and antimicrobial compounds, necessitates a robust and multi-faceted analytical approach to confirm its structural integrity, assess its purity, and ensure its stability. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the thorough characterization of this compound, designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Need for Rigorous Characterization
The biological activity and chemical reactivity of a molecule like this compound are intrinsically linked to its precise chemical structure and purity. The presence of impurities, isomers, or degradation products can lead to misleading experimental results, reduced efficacy in therapeutic applications, or unforeseen toxicity. Therefore, employing an orthogonal suite of analytical techniques is not merely a procedural formality but a cornerstone of scientific integrity and drug development success. This document outlines an integrated workflow, leveraging spectroscopic and chromatographic methods to provide a holistic and validated characterization of the target molecule.
Molecular Profile and Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic properties of the analyte.
Structure:
-
IUPAC Name: Ethyl 2-(1,3-oxazol-5-yl)benzoate
-
Molecular Formula: C₁₂H₁₁NO₃
-
Molecular Weight: 217.22 g/mol
-
CAS Number: 1186127-15-0
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Physical Description | Assumed to be a solid at room temperature | General knowledge of similar aromatic esters |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, DMSO) and poorly soluble in water | [2] |
The Integrated Analytical Workflow
No single technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, where the strengths of one method compensate for the limitations of another, is essential. The following workflow ensures a comprehensive characterization, from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number and type of carbon atoms. For this compound, we expect distinct signals for the aromatic protons on the benzoate and oxazole rings, as well as the ethyl ester protons. The chemical shifts and coupling constants are diagnostic of the substitution pattern.[3][4]
Predicted ¹H and ¹³C NMR Shifts: Based on data for ethyl benzoate and related heterocyclic systems, the following shifts can be anticipated.[2][5]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethyl -CH₃ | 1.3 - 1.5 (t) | ~14 |
| Ethyl -CH₂- | 4.3 - 4.5 (q) | ~61 |
| Benzoate Ar-H | 7.4 - 8.1 (m) | 128 - 133 |
| Benzoate C=O | - | ~166 |
| Oxazole H-2 | ~8.0 - 8.2 (s) | ~151 |
| Oxazole H-4 | ~7.2 - 7.4 (s) | ~125 |
| Oxazole C-5 | - | ~155 |
| Benzoate C-1 | - | ~131 |
| Benzoate C-2 | - | ~130 |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks and reference the spectrum to the residual solvent signal (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.
-
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
-
Data Analysis: Correlate the observed shifts, integrals, and coupling patterns with the expected structure.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components.
Expertise & Causality: Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern. For this compound, we expect to see a clear molecular ion peak (M⁺) at m/z 217. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester and cleavage of the oxazole ring.[6]
Caption: Plausible EI fragmentation pathways for this compound.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[6]
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expertise & Causality: The vibrational frequencies of chemical bonds are highly specific. For this molecule, we can definitively confirm the presence of the ester carbonyl (C=O), the aromatic rings (C=C and C-H stretches), and the characteristic vibrations of the oxazole ring (C=N, C-O-C).[7][8]
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic & Oxazole Rings |
| ~2980-2850 | C-H Stretch | Ethyl Group (Aliphatic) |
| ~1720-1730 | C=O Stretch | Ester Carbonyl |
| ~1610, 1580, 1450 | C=C Stretch | Aromatic Ring |
| ~1650-1550 | C=N Stretch | Oxazole Ring |
| ~1100-1250 | C-O Stretch | Ester and Oxazole Ether |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Expertise & Causality: The presence of the benzene and oxazole rings creates an extended conjugated system, which is expected to absorb UV radiation. The absorption maxima (λ_max) correspond to π → π* transitions.[9][10] Substituents on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift.[11]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile). Serially dilute to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the low µg/mL range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Scan a wavelength range from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds and for quantification.
Expertise & Causality: A reversed-phase (RP-HPLC) method using a C18 column is the logical starting point for a molecule of this polarity. The compound will be retained on the non-polar stationary phase and eluted with a mixture of a polar aqueous phase and a less polar organic modifier. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected at a specific UV wavelength.
Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, then return to initial conditions and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or the λ_max determined by UV-Vis).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | Signals for ethyl (t, q), aromatic (m), and oxazole (s) protons. |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for ethyl, aromatic, oxazole, and ester carbonyl carbons. |
| MS (EI) | m/z | Molecular ion at 217; key fragments at 189, 172, 144, 105. |
| FTIR | Wavenumber (cm⁻¹) | Strong C=O stretch (~1725), aromatic C=C (~1610), C=N (~1580). |
| UV-Vis | λ_max (nm) | Absorption maximum expected in the 250-280 nm range. |
| HPLC | Purity (%) | >95% (typical for research grade). |
Conclusion
The analytical characterization of this compound requires a methodical and multi-technique approach. The protocols detailed in this guide provide a robust framework for confirming the molecule's identity via NMR and MS, verifying its functional group composition with FTIR and UV-Vis, and quantifying its purity using HPLC. Adherence to these validated methods ensures high-quality, reproducible data, which is paramount for advancing research and development in any field utilizing this versatile chemical building block.
References
- 1. This compound [myskinrecipes.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. updatepublishing.com [updatepublishing.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. m.youtube.com [m.youtube.com]
- 11. journalspub.com [journalspub.com]
Application Note: FT-IR Spectroscopic Analysis of Ethyl 2-(5-Oxazolyl)benzoate
Abstract
This technical guide provides a comprehensive framework for the analysis of Ethyl 2-(5-Oxazolyl)benzoate using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of anti-inflammatory and antimicrobial agents.[1] Accurate and efficient structural confirmation is paramount for quality control and reaction monitoring. This note details an optimized protocol using Attenuated Total Reflectance (ATR) FT-IR, discusses the theoretical basis for spectral interpretation by correlating vibrational modes to specific functional groups, and presents an expected spectral data profile for this compound. The methodologies described are designed for researchers, chemists, and quality assurance professionals in the pharmaceutical and chemical synthesis industries.
Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Drug Intermediates
Vibrational spectroscopy, particularly FT-IR, is an indispensable analytical technique for the structural elucidation of organic molecules.[2] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds.[3] For complex heterocyclic compounds like this compound, which incorporates an aromatic benzoate ester and an oxazole ring, FT-IR offers a rapid, non-destructive method to confirm the presence of key functional groups and verify the overall molecular architecture.
The power of this technique lies in the principle that specific bonds and functional groups absorb infrared radiation at characteristic wavenumbers.[2] For instance, the carbonyl (C=O) stretch of the ester, the C=C and C-H bonds of the aromatic rings, and the characteristic vibrations of the C=N and C-O-C bonds within the oxazole moiety all appear in distinct regions of the mid-infrared spectrum (4000-400 cm⁻¹).[4] This allows for a detailed structural assessment from a single measurement. This application note will leverage these principles to establish a robust analytical protocol.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation requirements and high reproducibility.[5] It eliminates the need for creating KBr pellets, which can be time-consuming and susceptible to atmospheric moisture contamination.[6]
Instrumentation and Materials
-
Spectrometer: Any modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample: this compound, solid powder, ≥97% purity.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
Step-by-Step Protocol
-
System Preparation:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. The goal is to remove any residues from previous analyses that could contribute to the spectrum.
-
Record a background spectrum. This measurement of the clean crystal against air is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals.[2]
-
-
Sample Measurement:
-
Place a small amount (approximately 2-3 mg) of the this compound powder directly onto the center of the ATR crystal.[7]
-
Engage the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for achieving a high-quality spectrum with strong signal intensity.[4]
-
Acquire the sample spectrum. Typical instrument parameters are:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)[7]
-
-
-
Data Processing:
-
The resulting spectrum should be automatically ratioed against the collected background.
-
Apply a software-based ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.[6]
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline of zero absorbance.
-
Spectral Interpretation and Data Analysis
The FT-IR spectrum of this compound can be logically dissected by assigning absorption bands to its three primary structural components: the ethyl ester group , the disubstituted benzene ring , and the oxazole ring .
Chemical Structure
Expected Characteristic Absorption Bands
The following table summarizes the expected vibrational modes and their approximate wavenumber ranges. The interpretation is based on established group frequency correlations and data from structurally similar compounds like ethyl benzoate and various oxazole derivatives.[4][8][9]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |
| 3150 - 3050 | Medium | Aromatic C-H Stretch | Benzene & Oxazole Rings |
| 2985 - 2850 | Medium | Aliphatic C-H Stretch (CH₃ and CH₂) | Ethyl Group |
| ~1725 | Strong | C=O Stretch (Ester Carbonyl) | Ethyl Benzoate Moiety |
| 1610 - 1580 | Medium | C=N Stretch | Oxazole Ring |
| 1550 - 1450 | Medium | C=C Aromatic Ring Stretching | Benzene & Oxazole Rings |
| 1300 - 1250 | Strong | Asymmetric C-O-C Stretch (Aryl-Ester) | Ethyl Benzoate Moiety |
| 1150 - 1050 | Strong | Symmetric C-O-C Stretch (Alkyl-Ester) & Oxazole Ring Vibrations | Ethyl Benzoate & Oxazole |
| ~750 | Strong | C-H Out-of-Plane Bending (Ortho-disubstituted) | Benzene Ring |
Detailed Analysis of Key Spectral Regions
-
C=O Ester Stretch (~1725 cm⁻¹): The most intense and diagnostically significant peak in the spectrum is expected to be the carbonyl stretch of the ester group. Its position at ~1725 cm⁻¹ is characteristic of an α,β-unsaturated or aromatic ester, where conjugation with the benzene ring slightly lowers the frequency compared to a saturated aliphatic ester (typically 1750-1735 cm⁻¹).[8] This strong absorption provides unambiguous evidence for the ester functionality.
-
Aromatic and Heteroaromatic Region (1610 - 1450 cm⁻¹): This region contains a series of absorptions corresponding to the C=C stretching vibrations of the benzene ring and the C=N and C=C stretching of the oxazole ring.[9] The presence of multiple peaks in this area confirms the aromatic nature of the compound. A band around 1610-1580 cm⁻¹ is typically assigned to the C=N stretching of the oxazole ring.
-
C-O Ester and Oxazole Ring Stretches (1300 - 1050 cm⁻¹): This portion of the fingerprint region is characterized by strong C-O stretching bands. Two distinct absorptions are expected for the ester's C-O-C linkage: an asymmetric stretch involving the aryl-oxygen bond (~1280 cm⁻¹) and a symmetric stretch from the alkyl-oxygen bond (~1100 cm⁻¹).[8] Overlapping with these will be characteristic breathing and stretching vibrations of the oxazole ring system.
-
C-H Bending Region (< 900 cm⁻¹): The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations. For an ortho-disubstituted (1,2-disubstituted) ring, a strong, sharp absorption is expected in the range of 770-735 cm⁻¹.[9] The presence of this band is a key indicator of the correct isomer.
Conclusion
FT-IR spectroscopy, particularly with an ATR accessory, provides a powerful, rapid, and reliable method for the structural verification of this compound. By systematically analyzing the key regions of the infrared spectrum—the carbonyl stretch, the aromatic C=C and C=N vibrations, the C-O ester stretches, and the out-of-plane C-H bending modes—a researcher can confidently confirm the identity and structural integrity of the compound. This protocol serves as a robust guideline for routine quality control, reaction monitoring, and research applications involving this important pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. esisresearch.org [esisresearch.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Oxazole Compounds
Introduction: The Oxazole Scaffold and the Advent of Microwave Synthesis
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties, making them crucial components in drug discovery and development.[2][3][4][5][6] Conventionally, the synthesis of oxazoles has often involved harsh reaction conditions, long reaction times, and the use of hazardous reagents, leading to low yields and significant waste generation.[1]
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to constructing these valuable heterocyclic systems.[7][8][9] By utilizing microwave irradiation, chemists can achieve rapid, efficient, and clean synthesis of oxazole derivatives.[7][8][9][10] This technology offers several advantages over conventional heating methods, including dramatic acceleration of reaction rates, improved yields, enhanced product purity, and the potential for solvent-free reactions, aligning with the principles of green chemistry.[7][10][11][12]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology for the synthesis of oxazole compounds. We will delve into the fundamental principles of microwave heating, explore various synthetic strategies with detailed protocols, and provide insights into the optimization of reaction parameters.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Unlike conventional heating which relies on thermal conduction and convection, microwave heating operates through the direct interaction of electromagnetic waves with the molecules in the reaction mixture.[11][12] The two primary mechanisms responsible for this efficient energy transfer are dipolar polarization and ionic conduction .[7][10][12]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating of the reaction medium.[7][11]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[13]
This unique heating mechanism results in a rapid temperature increase throughout the bulk of the reaction mixture, often leading to reaction rate accelerations that are not achievable with conventional heating.[7][8][9]
Visualizing the Microwave Advantage: A Conceptual Workflow
Caption: A comparative workflow of conventional versus microwave-assisted synthesis.
Synthetic Pathways to Oxazoles via Microwave Irradiation
Several classical and modern synthetic methods for oxazole synthesis have been successfully adapted to microwave conditions, leading to significant improvements in efficiency and scope.
Robinson-Gabriel Synthesis and its Microwave-Assisted Variants
The Robinson-Gabriel synthesis is a cornerstone method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles through the cyclodehydration of 2-acylamino ketones.[14] Traditional protocols often require harsh dehydrating agents like concentrated sulfuric acid or polyphosphoric acid and high temperatures.[1][14] Microwave irradiation facilitates this transformation under milder conditions and in significantly shorter reaction times.
A notable advancement is the use of the Burgess reagent under microwave conditions, which serves as a mild dehydrating agent, broadening the functional group tolerance of the reaction.[14]
Objective: To synthesize a 2,5-disubstituted oxazole from a 2-acylamino ketone.
Materials:
-
2-Acylamino ketone (1.0 mmol)
-
Burgess reagent (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve the 2-acylamino ketone (1.0 mmol) in anhydrous THF (5 mL).
-
Add the Burgess reagent (2.0 mmol) to the solution.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazole.
Van Leusen Oxazole Synthesis under Microwave Conditions
The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][3] This reaction is particularly amenable to microwave assistance, which significantly reduces reaction times and improves yields.[3][15][16]
Objective: To synthesize a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Substituted aryl aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Isopropyl alcohol (IPA) (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the substituted aryl aldehyde (1.0 mmol), TosMIC (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Add isopropyl alcohol (5 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 65°C with a power of 350 W for approximately 8 minutes.[15][17] The reaction should be monitored by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Bredereck Reaction for 2,4-Disubstituted Oxazoles
The Bredereck reaction offers a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[1] This method has been improved by using α-hydroxyketones as starting materials and is well-suited for microwave-assisted synthesis, providing an efficient and economical process.[1]
Comparative Data of Synthesis Methods
| Synthetic Method | Starting Materials | Typical Conditions (Microwave) | Reaction Time | Yield | Reference |
| Robinson-Gabriel | 2-Acylamino ketone, Burgess reagent | 120°C, THF | 10-20 min | Good to Excellent | [14] |
| Van Leusen | Aldehyde, TosMIC, K₃PO₄ | 65°C, 350W, IPA | ~8 min | Up to 96% | [15][17] |
| From Ketone & Urea | Aromatic ketone, Urea/Thiourea, Iodine | 140°C, 50W | 10 min | Good | [1] |
Mechanism Visualization: The Van Leusen Reaction
Caption: A simplified mechanism of the microwave-assisted Van Leusen oxazole synthesis.
Conclusion and Future Perspectives
Microwave-assisted synthesis has unequivocally established itself as a powerful tool in the synthetic chemist's arsenal for the rapid and efficient construction of oxazole derivatives. The protocols detailed herein demonstrate the significant advantages of this technology in terms of reduced reaction times, improved yields, and milder reaction conditions. For professionals in drug development, the ability to rapidly generate libraries of oxazole-based compounds for screening is a significant asset, accelerating the discovery of new therapeutic agents. As microwave technology continues to evolve, we can anticipate even more sophisticated applications, including its integration into continuous flow processes for the large-scale synthesis of these important heterocyclic compounds.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. mdpi.com [mdpi.com]
- 12. ijnrd.org [ijnrd.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(5-Oxazolyl)benzoate
Welcome to the technical support guide for the synthesis of Ethyl 2-(5-Oxazolyl)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic building block. Oxazole moieties are prevalent in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1][2]
This guide provides a structured, question-and-answer-based approach to address common challenges, troubleshoot experimental issues, and offer field-proven insights to ensure a successful synthesis.
Synthetic Overview
The most prevalent and robust method for constructing the oxazole ring in this compound is the Robinson-Gabriel synthesis .[1][3] This pathway involves two principal stages:
-
Formation of an α-Acylamino Ketone Intermediate: This step typically involves the acylation of an α-amino ketone precursor.
-
Cyclodehydration: The α-acylamino ketone intermediate undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[3][4]
The choice of reagents and reaction conditions, particularly in the cyclodehydration step, is paramount for achieving high yields and purity.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The Robinson-Gabriel synthesis, which involves the cyclodehydration of a corresponding α-acylamino ketone, is the most widely adopted method.[1][3] Its reliability stems from the general availability of starting materials and the well-documented nature of the cyclization step. Alternative methods, such as those starting from isocyanides (van Leusen synthesis) or the reaction of α-haloketones with primary amides, exist but are often less direct for this specific substitution pattern.[4][5]
Q2: Why is the choice of cyclodehydrating agent so critical in the final step?
The cyclodehydration of the α-acylamino ketone is the pivotal step and is highly sensitive to the reagent used. The agent must be potent enough to effect dehydration without causing degradation of the starting material or the product, which contains a sensitive ester group.
-
Strong Protic Acids (e.g., H₂SO₄): Effective but can lead to charring, hydrolysis of the ethyl ester, or other side reactions if not carefully controlled.[4]
-
Phosphorus-based Reagents (e.g., POCl₃, PCl₅): Commonly used and effective, but can be harsh and require careful workup procedures.[4]
-
Milder Reagents (e.g., Burgess reagent, triphenylphosphine/iodine): These offer a gentler alternative, minimizing degradation and potentially increasing yields, especially for sensitive substrates. However, they can introduce complex purification challenges (e.g., removal of triphenylphosphine oxide).[2]
Q3: What are the key analytical techniques to monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring the reaction. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane) to track the consumption of the α-acylamino ketone precursor and the appearance of the less polar oxazole product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of the desired product and identifying any major side products or intermediates, such as the partially cyclized oxazoline.
Q4: Are there any major safety precautions for this synthesis?
Yes. Many common cyclodehydrating agents are highly corrosive and moisture-sensitive.
-
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) react violently with water and are corrosive and lachrymatory. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Concentrated Sulfuric Acid (H₂SO₄) is a strong dehydrating agent and can cause severe burns. Always add acid to other reagents slowly and with cooling.
-
Solvents like chloroform or dichloromethane are often used and should be handled with care due to their potential toxicity.[6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Final Oxazole Product
Q: My final reaction shows a low yield (<30%) of the desired oxazole, with a significant amount of starting material remaining. What are the potential causes and how can I fix this?
This is a common issue often related to the cyclodehydration step. The cause can be diagnosed by analyzing the crude reaction mixture by TLC and LC-MS.
Possible Causes & Solutions:
-
Ineffective Dehydrating Agent: The chosen reagent may be old, decomposed, or simply not strong enough under the applied conditions.
-
Solution: Use a freshly opened or purified bottle of the dehydrating agent. If using a milder reagent like Burgess reagent, consider switching to a more forceful one like POCl₃ or trifluoromethanesulfonic acid, but apply it at a low temperature (e.g., 0 °C) initially.[7]
-
-
Insufficient Reaction Temperature or Time: The activation energy for the cyclization may not have been reached.
-
Solution: If the reaction is clean but incomplete at a given temperature, slowly increase the heat. For example, if a reaction with POCl₃ in pyridine is sluggish at room temperature, consider gently warming it to 40-50 °C while monitoring carefully by TLC.
-
-
Presence of Water: Trace amounts of water can quench moisture-sensitive dehydrating agents.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Caption: Decision tree for troubleshooting low oxazole yield.
Problem 2: Formation of Multiple Side Products
Q: My TLC/LC-MS shows multiple spots/peaks besides my product. What are these impurities and how can I prevent them?
The formation of side products often points to reaction conditions that are either too harsh or not selective.
Common Impurities & Prevention Strategies:
| Impurity Identity | Probable Cause | Prevention & Mitigation Strategy |
| Unreacted α-Acylamino Ketone | Incomplete reaction (see Problem 1). | Increase reaction time, temperature, or use a more potent dehydrating agent. |
| Oxazoline Intermediate | Incomplete dehydration following cyclization. | The oxazoline is the immediate precursor to the oxazole. Drive the reaction to completion by increasing the temperature or reaction time. |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water during reaction or acidic workup. | Maintain strictly anhydrous conditions. During workup, use a buffered or basic wash (e.g., saturated NaHCO₃ solution) to neutralize acid before concentration.[8] |
| Triphenylphosphine Oxide | Use of PPh₃-based reagents (e.g., PPh₃/I₂, PPh₃/C₂Cl₆).[9] | This byproduct is notoriously difficult to remove via standard chromatography. Consider precipitation by adding a nonpolar solvent like ether or hexane to the crude mixture, or use specialized purification techniques. Alternatively, switch to a reagent system that does not generate it. |
| Polymeric/Tarry Material | Reaction temperature is too high or conditions are too acidic, causing product/starting material degradation. | Run the reaction at the lowest effective temperature. Add the dehydrating agent slowly at 0 °C. Use a milder reagent system. |
Problem 3: Difficulty in Purifying the Final Product
Q: I'm struggling to isolate a pure sample of this compound by column chromatography. What are some recommended conditions?
Purification can be challenging if the polarity of the product is close to that of a major impurity.
Recommended Purification Protocol:
-
Workup: After quenching the reaction, perform an aqueous workup. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[8]
-
Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexane (or Heptane) is typically effective. Start with a low polarity eluent (e.g., 10% EtOAc/Hexane) to elute nonpolar impurities, then gradually increase the polarity to 20-40% EtOAc to elute the product.
-
TLC Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate (KMnO₄) can also be effective.
-
-
Alternative: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be a highly effective method for final purification.
Experimental Protocols
Protocol 1: Synthesis of α-Acylamino Ketone Precursor (Illustrative Example)
This protocol is a general representation and may require optimization.
-
To a stirred solution of ethyl 2-(2-aminoacetyl)benzoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.2 eq) at 0 °C.
-
After 10 minutes, slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone, which can be used in the next step with or without further purification.
Protocol 2: Robinson-Gabriel Cyclodehydration
This protocol uses phosphorus oxychloride, a common and effective reagent. Exercise extreme caution.
-
In a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, dissolve the crude α-acylamino ketone (1.0 eq) in anhydrous pyridine (~0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40-60 °C.
-
Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with 1 M CuSO₄ solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.
Mechanistic Insight: The Robinson-Gabriel Synthesis
The reaction proceeds through an initial activation of the ketone's carbonyl oxygen by the acid catalyst, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate (an oxazoline derivative). A final dehydration step eliminates water to yield the aromatic oxazole ring.
Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 2-(5-Oxazolyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 2-(5-Oxazolyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This compound is a valuable heterocyclic intermediate in medicinal chemistry, and its efficient synthesis is critical for advancing research projects.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route for this compound, and what are its main challenges?
The most established and widely used method for constructing the oxazole ring in this context is the Robinson-Gabriel Synthesis .[2][3] This reaction involves the acid-catalyzed intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor.[4]
The key precursor for this compound is an N-acylated version of an α-amino ketone. The core challenge of this synthesis lies in the dehydration step. Achieving complete cyclodehydration to form the aromatic oxazole ring requires carefully controlled conditions. Insufficiently strong dehydrating agents or improper temperatures can lead to low conversion, while overly harsh conditions can cause degradation of the starting material or the product, resulting in charring and the formation of multiple side products.[5]
The general mechanism proceeds through three key stages:
-
Carbonyl Protonation: The ketone carbonyl is protonated by the acid catalyst, activating it for nucleophilic attack.
-
Intramolecular Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered oxazoline intermediate.[6]
-
Dehydration: The hydroxyl group of the intermediate is eliminated as water, driven by the formation of the stable aromatic oxazole ring.
Caption: General workflow of the Robinson-Gabriel synthesis.
Q2: My reaction yield is consistently low (<40%). Which parameters are most critical for optimization?
Low yield is the most common issue in the Robinson-Gabriel synthesis. It almost always points to suboptimal cyclodehydration conditions. The choice of dehydrating agent, temperature, and reaction time are inextricably linked and must be co-optimized.
1. The Dehydrating Agent: The historic choice is concentrated sulfuric acid (H₂SO₄), but it can be too aggressive for complex substrates.[4] Modern variations offer better control and often higher yields. Polyphosphoric acid (PPA) is an excellent alternative that often gives yields in the 50-60% range by providing a strong dehydrating environment with less charring.[5]
Causality Explained:
-
H₂SO₄: A very strong proton source and dehydrating agent. It effectively catalyzes the reaction but can also promote side reactions and polymerization, especially at elevated temperatures.
-
POCl₃, P₂O₅, SOCl₂: These reagents work by converting the intermediate hydroxyl group into a better leaving group, facilitating elimination.[7] They can be very effective but may require specific solvents and temperature profiles.
-
Polyphosphoric Acid (PPA): Acts as both an acid catalyst and a dehydrating agent. Its high viscosity can sometimes make stirring difficult but generally provides a more controlled reaction medium than H₂SO₄.
-
Trifluoroacetic Anhydride (TFAA): A milder and highly efficient modern reagent for cyclodehydration, often used in ethereal solvents.[8] It is particularly useful for sensitive substrates that are prone to degradation under strong mineral acids.
Quantitative Data: Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Temperature (°C) | Typical Time | Reported Yield Range (%) | Reference(s) |
| Conc. H₂SO₄ | 100 °C | 1 h | ~50-60 | [8] |
| POCl₃ in DMF | 90 °C | 30 min | Not specified, substrate-dependent | [8] |
| Polyphosphoric Acid (PPA) | 130-160 °C | 1-3 h | 50-60 | [4][5] |
| Trifluoroacetic Anhydride (TFAA) | Room Temp to Reflux | 1-12 h | Good to Excellent | [3][8] |
2. Temperature and Reaction Time: These parameters must be optimized for the chosen dehydrating agent.
-
For H₂SO₄/PPA: Start with a lower temperature (e.g., 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC). Gradually increase the temperature if the reaction stalls. High temperatures (>150 °C) often lead to decomposition.
-
For POCl₃/TFAA: These reactions can often be run at lower temperatures, sometimes even room temperature, which helps to minimize side product formation.
3. Anhydrous Conditions: The reaction generates water as a byproduct. Running the reaction under anhydrous conditions (e.g., using dry glassware and solvents) is crucial to push the equilibrium towards the product.
Q3: I'm observing significant impurity formation and charring. What are the likely side products and how can I minimize them?
Impurity formation is a clear sign that the reaction conditions are too harsh or that the starting material is not pure.
Troubleshooting Guide for Impurities
| Observation on TLC/Work-up | Probable Cause | Recommended Action |
| Significant starting material remains after prolonged heating. | Insufficient activation. The temperature is too low or the dehydrating agent is not strong enough. | 1. Gradually increase the reaction temperature by 10-15 °C. 2. Switch to a stronger dehydrating agent (e.g., from POCl₃ to PPA). |
| Charring or dark polymerization in the reaction flask. | Reaction temperature is too high or acid is too concentrated, causing substrate/product degradation. | 1. Immediately reduce the temperature. 2. Use a milder dehydrating agent like TFAA.[8] 3. Consider a solvent-based system to better control heat distribution. |
| Multiple new spots on TLC close to the product Rf. | Incomplete dehydration or other side reactions. The oxazoline intermediate may be stable under the conditions. | 1. Increase reaction time or temperature moderately. 2. Ensure the dehydrating agent is active and used in sufficient quantity. |
Minimization Strategy: The best approach is to start with milder conditions and build up. Using TFAA or the Wipf modification (Dess-Martin oxidation followed by cyclodehydration with triphenylphosphine and iodine) can provide a much cleaner reaction profile for sensitive substrates.[3]
Q4: How can I ensure the quality of my 2-acylamino-ketone precursor?
The success of the Robinson-Gabriel synthesis is highly dependent on the purity of the 2-acylamino-ketone precursor. Impurities in this starting material will inevitably be carried through or lead to side reactions during the harsh cyclodehydration step.
Recommended Workflow for Precursor Synthesis and Final Product
Caption: Recommended workflow emphasizing precursor purification.
Experimental Protocol: General Precursor Purification
-
Synthesis: Prepare the 2-acylamino-ketone precursor using a standard method like the Dakin-West reaction.[3]
-
Initial Work-up: After the reaction, perform an appropriate aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Purification:
-
Recrystallization: This is often the most effective method for purifying solid precursors. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Silica Gel Chromatography: If the precursor is an oil or difficult to crystallize, purification by column chromatography is necessary.[9]
-
-
Characterization: Before proceeding to the cyclodehydration step, confirm the purity and identity of the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness: A pure precursor is the foundation of a reproducible, high-yield synthesis. Skipping this purification step is a false economy that almost always leads to difficult final purifications and lower overall yields.
References
- 1. This compound [myskinrecipes.com]
- 2. synarchive.com [synarchive.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. prezi.com [prezi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Identifying side products in Ethyl 2-(5-Oxazolyl)benzoate reaction
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-(5-Oxazolyl)benzoate. As a key intermediate in medicinal chemistry, achieving high purity is critical.[1] This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products during your reaction, ensuring robust and reproducible outcomes.
Introduction: The Synthetic Challenge
The synthesis of 5-substituted oxazoles, such as this compound, is most commonly achieved via the Van Leusen Oxazole Synthesis .[2] This powerful reaction involves the base-mediated condensation of an aldehyde (in this case, Ethyl 2-formylbenzoate) with tosylmethyl isocyanide (TosMIC).[2][3] While efficient, this pathway is sensitive to reaction conditions, and deviations can lead to a range of impurities that complicate purification and reduce yields. This guide focuses primarily on the Van Leusen methodology, as it represents a prevalent and versatile approach for constructing this heterocyclic scaffold.[4][5]
Frequently Asked Questions (FAQs)
Q1: I have a major side product that is more polar than my starting aldehyde on the TLC plate. What is it likely to be?
A1: A common and often significant side product is the stable oxazoline intermediate . This occurs when the final, base-promoted elimination of the p-toluenesulfonyl group is incomplete.[6] This intermediate is more polar than the starting aldehyde due to the presence of the hydroxyl group and the sulfonyl moiety. Its formation is a key indicator that the reaction has not gone to completion.
Q2: My NMR spectrum is complex, showing signals that don't correspond to the product or starting materials. How can I identify the key impurities?
A2: Beyond unreacted starting materials, several side products have distinct NMR signatures. The two most common are the oxazoline intermediate and hydrolyzed TosMIC.
| Compound | Key ¹H NMR Signals (Illustrative) | Causality |
| Product: this compound | Aromatic protons on benzoate and oxazole rings. Singlet for H4 of oxazole. Quartet and triplet for the ethyl ester. | Desired product. |
| Side Product 1: Oxazoline Intermediate | Complex aliphatic multiplets for the oxazoline ring protons. Absence of the aromatic oxazole proton signal. Presence of tosyl group aromatic signals. | Incomplete elimination of the tosyl group.[6] |
| Side Product 2: N-(tosylmethyl)formamide | Presence of a formyl proton (CHO) signal. Signals for the methylene (CH₂) and tosyl groups. | Hydrolysis of TosMIC due to non-anhydrous conditions.[6] |
| Side Product 3: Ethyl 2-carboxybenzoate | Absence of the ethyl ester signals (quartet/triplet). Broad singlet for the carboxylic acid proton. | Hydrolysis of the ethyl ester group under harsh basic conditions. |
Q3: My reaction yield is consistently low, even though the starting material seems to be consumed according to TLC. What's happening?
A3: Low yield with full consumption of starting material often points to the formation of multiple, difficult-to-separate side products or product degradation. Key causes include:
-
Moisture in the reaction: This leads to the hydrolysis of TosMIC, consuming it in a non-productive pathway.[6]
-
Sub-optimal base or temperature: An insufficiently strong base or low temperature may stall the reaction at the oxazoline intermediate stage, which can be difficult to convert fully to the desired oxazole.[6]
-
Impure Aldehyde: The presence of ketone impurities in your Ethyl 2-formylbenzoate starting material can react with TosMIC to form a nitrile byproduct instead of the oxazole.[3][6]
-
Degradation: Oxazole rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Prolonged reaction times under harsh conditions may lead to product degradation.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Incomplete Reaction & Presence of Oxazoline Intermediate
-
Symptoms:
-
TLC shows a persistent spot corresponding to the oxazoline intermediate.
-
¹H NMR of the crude product shows characteristic signals for the oxazoline and tosyl groups.
-
Low yield of the final isolated product.
-
-
Causality: The elimination of p-toluenesulfinic acid is the final step to form the aromatic oxazole ring. This step requires a sufficiently strong base and often thermal energy to proceed efficiently.[6]
-
Solutions:
-
Increase Reaction Temperature: After the initial addition of reagents, gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to drive the elimination step to completion.[6]
-
Use a Stronger Base: If using a mild base like potassium carbonate (K₂CO₃) results in stalling, switch to a stronger, non-nucleophilic base such as potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
-
Extend Reaction Time: Simply allowing the reaction to stir for a longer period at the optimal temperature may be sufficient to complete the conversion. Monitor progress by TLC.[6]
-
Problem 2: Difficult Purification & Persistent Impurities
-
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography shows co-elution of the product with an impurity.
-
An emulsion forms during the aqueous workup, making phase separation challenging.
-
-
Causality: A common and troublesome byproduct of the Van Leusen reaction is p-toluenesulfinic acid . This acidic byproduct can co-elute with the desired oxazole product and can also act as a surfactant, leading to emulsions during extraction.[6][7]
-
Solutions:
-
Aqueous Wash: Perform a specific wash to remove the sulfinic acid. Washing the organic layer with a dilute aqueous solution of sodium hydrosulfide (NaHS) or sodium bisulfite (NaHSO₃) can effectively remove this impurity.[6]
-
Break Emulsions: To break stubborn emulsions during workup, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of theaqueous phase, forcing better separation from the organic layer.[6]
-
Optimize Chromatography: If column chromatography is necessary, ensure the crude material is thoroughly dried and consider a gradient elution program to improve the separation between the product and any close-eluting impurities.
-
Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
-
Symptoms:
-
TLC analysis shows only starting materials (Ethyl 2-formylbenzoate and TosMIC) even after several hours.
-
No visible change in the reaction mixture.
-
-
Causality: The reaction is highly sensitive to moisture and the quality of the reagents. The initial step involves the deprotonation of TosMIC by the base, which cannot occur if the base is weak or if acidic impurities are present.
-
Solutions:
-
Ensure Anhydrous Conditions: This is the most critical factor. Dry all glassware in an oven before use. Use freshly dried, anhydrous solvents. Handle moisture-sensitive reagents like TosMIC and strong bases under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Verify Reagent Quality:
-
Aldehyde: Purify the Ethyl 2-formylbenzoate by distillation or column chromatography to remove acidic or ketone impurities.
-
TosMIC: Use high-purity TosMIC. If it is old or has been exposed to air, its quality may be compromised.
-
Base: Ensure the base (e.g., K₂CO₃) is finely powdered and has been dried.
-
-
Visualizing the Reaction and Troubleshooting Pathways
Caption: Main and side reaction pathways in the Van Leusen synthesis.
Caption: Troubleshooting workflow for identifying side products.
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
A self-validating protocol relies on careful monitoring. Thin-Layer Chromatography (TLC) is the most effective tool for this.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A typical mobile phase is a mixture of hexane and ethyl acetate. Start with a 4:1 ratio (Hexane:EtOAc) and adjust as needed to get good separation (Rf of the product should be ~0.3-0.4).
-
Spotting: On a single plate, spot the following:
-
Lane 1: Ethyl 2-formylbenzoate (starting material).
-
Lane 2: Co-spot of starting material and the reaction mixture.
-
Lane 3: The reaction mixture.
-
-
Development & Visualization: Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
The disappearance of the aldehyde spot indicates consumption of the starting material.
-
The appearance of a new, more polar spot below the product could be the oxazoline intermediate.
-
The appearance of the product spot, which should be less polar than the oxazoline but more polar than TosMIC.
-
Protocol 2: ¹H NMR Sample Preparation for Impurity Analysis
-
Sample Collection: Withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Workup: Dilute the aliquot with an organic solvent (e.g., ethyl acetate, 1 mL) and wash with water (1 mL) to remove salts and the bulk of the base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and carefully evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in an appropriate deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. Compare the integrals and chemical shifts of the signals to the known spectra of your starting materials and the expected product to identify and quantify impurities.
References
- 1. This compound [myskinrecipes.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Choosing the right solvent for Ethyl 2-(5-Oxazolyl)benzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(5-Oxazolyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a key intermediate in the development of various pharmaceutical agents, including anti-inflammatory and antimicrobial compounds.[1] Its synthesis, while conceptually straightforward, can present challenges that impact yield, purity, and scalability.
This document provides in-depth, field-proven insights into the nuances of solvent selection and reaction optimization, structured in a practical question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most robust and widely applicable method is the Van Leusen Oxazole Synthesis .[2][3] This reaction utilizes ethyl 2-formylbenzoate as the aldehyde component and tosylmethyl isocyanide (TosMIC) as the C-N-C synthon to construct the oxazole ring.[4] The reaction is typically carried out in the presence of a base.
The general transformation is as follows:
Q2: How does the Van Leusen reaction work, and why is solvent choice critical?
A2: The mechanism involves several key steps, each influenced by the solvent system[2][3][5]:
-
Deprotonation of TosMIC: A base abstracts an acidic proton from the α-carbon of TosMIC to form a reactive carbanion. The polarity and protic nature of the solvent will affect the reactivity of the base.
-
Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of ethyl 2-formylbenzoate.
-
Intramolecular Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[6]
-
Elimination: The base facilitates the elimination of p-toluenesulfinic acid from the oxazoline intermediate to yield the aromatic oxazole product.[5][7]
The solvent's role is multifaceted: it must solubilize the reactants, mediate the activity of the base, and facilitate the transition states of the cyclization and elimination steps. An inappropriate solvent can lead to low yields, incomplete reactions, or the formation of side products.
Q3: Which solvents are recommended for this synthesis, and what are the trade-offs?
A3: The choice of solvent is a critical parameter. Protic solvents like methanol are commonly used with mild bases such as potassium carbonate, while aprotic solvents are often paired with stronger, non-nucleophilic bases.
| Solvent | Typical Base | Temperature | Advantages | Disadvantages |
| Methanol (MeOH) | K₂CO₃ | Reflux | Good solubility for reactants; readily available; effective with mild bases.[5][7] | Can participate in side reactions if the substrate is sensitive to nucleophilic attack. |
| Ethanol (EtOH) | K₂CO₃, NaOEt | Reflux | Similar to methanol; may offer better solubility for some substrates. | Potential for transesterification with the ethyl benzoate moiety, though generally minimal under these conditions. |
| Tetrahydrofuran (THF) | t-BuOK, DBU | 0 °C to RT | Aprotic, preventing solvent-related side reactions; good for stronger bases.[7] | Requires strictly anhydrous conditions; may not fully solubilize all reactants initially. |
| 1,2-Dimethoxyethane (DME) | t-BuOK | RT | Higher boiling point than THF, allowing for a wider temperature range. | Similar to THF, requires anhydrous conditions. |
| Ionic Liquids | Piperidine-appended imidazolium salts | RT to 60°C | Environmentally benign; can be recycled; may enhance reaction rates and yields.[8] | Higher cost; purification can be more complex. |
For the synthesis of this compound, Methanol with Potassium Carbonate is an excellent starting point due to its simplicity and effectiveness.[7][8]
Experimental Protocol: Van Leusen Synthesis of this compound
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-formylbenzoate
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formylbenzoate (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous methanol to achieve a concentration of approximately 0.1 M with respect to the aldehyde.
-
Heat the reaction mixture to reflux (approximately 65°C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective).
Troubleshooting Guide
Solvent Selection Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. varsal.com [varsal.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for the Synthesis of Oxazole Rings
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for forming the oxazole core. The following content is structured to provide practical, in-depth solutions to common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about catalyst and methodology selection for oxazole synthesis.
Q1: What are the primary catalytic methods for synthesizing oxazole rings?
A1: The most prevalent methods involve transition metal catalysis, with palladium, copper, and gold being the most widely used. Additionally, classic named reactions like the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are frequently employed.[1] Metal-free alternatives, often utilizing reagents like iodine or strong acids, are also gaining traction.[2]
Q2: How do I choose the best catalyst for my specific substrate?
A2: Catalyst selection is highly dependent on the desired substitution pattern of your oxazole and the functional groups present in your starting materials.[1]
-
Palladium catalysts are often the go-to for cross-coupling reactions to introduce aryl groups onto the oxazole ring.[3][4][5][6][7]
-
Copper catalysts are effective for oxidative cyclizations of enamides and in reactions involving alkynes.[2][8][9][10][11]
-
Gold catalysts are particularly useful for the annulation of alkynes and nitriles, often proceeding through gold carbene intermediates.[12][13][14][15][16]
The tables below provide a comparative overview to aid in your decision-making.
Q3: What are the key reaction parameters to consider for optimizing oxazole synthesis?
A3: Key parameters to optimize include catalyst loading, reaction temperature, reaction time, solvent, and the choice of a suitable base or oxidant. These factors can significantly impact reaction yield and purity. For instance, in palladium-catalyzed direct arylation, the polarity of the solvent can dictate the regioselectivity of the arylation.[1][6]
Q4: How can I purify my synthesized oxazole product?
A4: Purification is typically achieved through column chromatography on silica gel.[14][17] The choice of eluent will depend on the polarity of your product. For solid products, recrystallization can be an effective purification method.[17] In some cases, a simple aqueous work-up may be sufficient to remove water-soluble impurities.[17]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your oxazole synthesis experiments.
Problem 1: Low or no yield of the desired oxazole.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Catalyst Choice | The chosen catalyst may not be suitable for your specific transformation. For example, a palladium catalyst ideal for C-H activation might be ineffective for a cycloisomerization reaction better suited for a gold catalyst. Action: Re-evaluate your starting materials and desired product to select a more appropriate catalyst based on established literature for similar substrates.[1] |
| Catalyst Inactivation | The catalyst may be poisoned by impurities in the starting materials or solvents. Functional groups like thiols or certain nitrogen heterocycles can bind to the metal center and inhibit catalysis. Action: Purify starting materials and ensure solvents are anhydrous and free of coordinating impurities. Consider using a higher catalyst loading as a diagnostic tool. |
| Suboptimal Reaction Conditions | Temperature, solvent, and base/additive are critical. For instance, some copper-catalyzed reactions require an oxidant like molecular oxygen to facilitate the catalytic cycle.[9] Action: Perform a systematic optimization of reaction parameters. Screen different solvents, bases, and temperatures. Consult literature for conditions used in similar reactions.[9][11] |
| Poor Leaving Group (in precursor) | In reactions like the Van Leusen synthesis, the tosyl group is an excellent leaving group, facilitating the final elimination to form the aromatic oxazole.[18] A poorer leaving group will hinder this step. Action: If your synthetic route allows, consider modifying the precursor to incorporate a better leaving group. |
Problem 2: Formation of multiple products or undesired side reactions.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Lack of Regioselectivity | In reactions with multiple potential cyclization sites, the catalyst may not provide the desired regioselectivity. For example, direct C-H arylation of an oxazole ring can occur at different positions depending on the catalyst and ligands used.[6] Action: Employ directing groups on your substrate to favor one cyclization pathway. The choice of ligand in palladium catalysis can also significantly influence regioselectivity.[6] |
| Formation of Oxazoline Intermediate | Incomplete aromatization can lead to the isolation of the oxazoline intermediate, especially in the Van Leusen synthesis.[17][19] Action: Ensure complete elimination of the leaving group (e.g., p-toluenesulfinic acid). This is often promoted by heating the reaction mixture after the initial cyclization.[17] |
| Homocoupling of Starting Materials | In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. Action: Adjust the stoichiometry of your reactants. Slower addition of one of the coupling partners can sometimes minimize homocoupling. |
Problem 3: Difficulty in purifying the final oxazole product.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Co-elution with Starting Materials or Byproducts | The polarity of your product may be very similar to that of unreacted starting materials or byproducts. Action: Modify your column chromatography conditions. Use a shallower gradient of eluents or try a different stationary phase (e.g., alumina instead of silica gel). |
| Presence of Metal Contaminants | Residual transition metals from the catalyst can contaminate the final product. Action: Use a metal scavenger resin to remove residual catalyst. Alternatively, an aqueous work-up with a chelating agent like EDTA can sometimes be effective. |
Section 3: Catalyst Selection and Reaction Workflow
The choice of catalyst is a critical decision point in the synthesis of oxazoles. The following diagram illustrates a general decision-making workflow.
Caption: A decision-making workflow for selecting the appropriate catalytic method for oxazole synthesis.
Section 4: Comparative Data on Catalytic Systems
The following table summarizes common catalytic systems for the synthesis of substituted oxazoles, providing a quick reference for catalyst selection.
| Catalytic System | Typical Precursors | Key Advantages | Potential Drawbacks |
| Copper (Cu) | Enamides, α-diazoketones, isocyanoacetates, vinyl halides | Inexpensive catalyst, good functional group tolerance, mild reaction conditions.[9][10] | May require an oxidant, some reactions can have moderate yields. |
| Palladium (Pd) | Amides, ketones, carboxylic acids, aliphatic nitriles | Excellent for cross-coupling, high efficiency, broad substrate scope.[3][5] | Expensive catalyst, potential for catalyst poisoning, may require specific ligands. |
| Gold (Au) | Alkynes, N-propargylamides, alkynyl triazenes | High efficiency, excellent selectivity, mild reaction conditions.[12][13] | Very expensive catalyst, can be sensitive to air and moisture. |
| Robinson-Gabriel | 2-Acylamino-ketones | Well-established, reliable for certain substitution patterns. | Requires harsh dehydrating agents (e.g., strong acids), limited functional group tolerance.[4][20][21] |
| Van Leusen | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Versatile, good for 5-substituted and 4,5-disubstituted oxazoles.[19][22][23] | TosMIC can be malodorous, requires stoichiometric base. |
| Fischer | Cyanohydrins, Aldehydes | One of the earliest methods, useful for 2,5-disubstituted oxazoles.[24][25] | Requires anhydrous strong acid, limited substrate scope.[25][26] |
Section 5: Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a 4,5-Disubstituted Oxazole
This protocol is adapted from a copper(I)-catalyzed tandem synthesis of 4,5-functionalized oxazoles.[9]
Materials:
-
Ethyl 2-isocyanoacetate
-
Aldehyde
-
Copper(I) bromide (CuBr)
-
Base (e.g., DBU)
-
Dry Dimethylformamide (DMF)
-
Oxygen balloon
Procedure:
-
To a dry reaction vessel, add the aldehyde (1 mmol), ethyl 2-isocyanoacetate (1 mmol), base (0.5 mmol), and CuBr (0.25 mmol).
-
Evacuate and backfill the vessel with oxygen (using a balloon).
-
Add dry DMF (2 mL) via syringe.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Van Leusen Synthesis of a 4,5-Disubstituted Oxazole
This protocol is a general procedure for the one-pot synthesis of 4,5-disubstituted oxazoles.[19]
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., Potassium carbonate)
-
Aliphatic halide
-
Aldehyde
-
Solvent (e.g., Ionic liquid or a polar aprotic solvent like DMF)
Procedure:
-
In a reaction flask, dissolve TosMIC (1 mmol) and the aliphatic halide (1.1 mmol) in the chosen solvent.
-
Add the base (2.2 mmol) to the mixture.
-
Stir the mixture vigorously at room temperature for the specified time (monitor by TLC until TosMIC is consumed).
-
Add the aldehyde (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 6. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities [html.rhhz.net]
- 14. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 15. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 21. wikiwand.com [wikiwand.com]
- 22. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ijpsonline.com [ijpsonline.com]
- 25. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 26. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Yield in Benzoate Ester Synthesis
Welcome to the technical support center for benzoate ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their esterification reactions. Here, we will explore common issues and provide detailed, evidence-based solutions in a direct question-and-answer format.
Section 1: Fischer-Speier Esterification: The Workhorse Reaction
Fischer-Speier esterification is a classic and widely used method for synthesizing esters from a carboxylic acid and an alcohol, catalyzed by a strong acid.[1][2] While robust, this equilibrium-driven reaction can present several challenges that lead to diminished yields.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of benzoic acid has run to completion, but my yield is significantly lower than expected. What are the primary reasons for this?
A1: Low yields in Fischer esterification are most commonly traced back to the reversible nature of the reaction.[3][4] Several factors can impede the forward reaction or promote the reverse reaction (hydrolysis):
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[5][6] Without intervention, the reaction will reach a point where the rates of the forward and reverse reactions are equal, limiting the final yield. For many carboxylic acid-alcohol pairs, the equilibrium constant (Keq) is around 4, which corresponds to a yield of about 67% if equimolar amounts of reactants are used.[5]
-
Presence of Water: Water is a byproduct of the reaction. Its presence in the reaction mixture will shift the equilibrium back towards the starting materials, in accordance with Le Châtelier's principle.[4][7] Any water present in the reagents or glassware at the start will also inhibit the reaction.[3]
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2] An insufficient amount of catalyst will result in a slow or incomplete reaction.[3]
-
Suboptimal Temperature and Reaction Time: Esterification reactions require heat to proceed at a reasonable rate.[1] If the reaction temperature is too low, or the reaction is not allowed to proceed for a sufficient amount of time, it may not reach equilibrium, resulting in a lower yield.[3][8]
-
Losses During Workup: Significant product loss can occur during the aqueous workup, which is necessary to remove the excess alcohol and acid catalyst.[5] The ester product can have some solubility in the aqueous layer, leading to reduced isolated yields.[5] Emulsion formation during extractions can also lead to product loss.[9]
Q2: How can I effectively shift the equilibrium to favor product formation in my Fischer esterification?
A2: There are two primary strategies to drive the reaction towards the ester product:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), will shift the equilibrium to the right.[5][10] Using the alcohol as the solvent is a common and effective approach.[10] A four-fold molar excess of the alcohol can increase the theoretical yield to approximately 95%.[5]
-
Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[4][7][11] This can be achieved by:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a common laboratory technique where the reaction is run in a solvent that forms an azeotrope with water, such as toluene or benzene.[10][12] The azeotrope boils and the vapor condenses in the Dean-Stark trap. Since water is denser than these solvents, it collects at the bottom of the trap while the solvent overflows and returns to the reaction flask.[12][13]
-
Use of Dehydrating Agents: While less common for large-scale reactions, molecular sieves can be added to the reaction mixture to sequester the water as it is formed.
-
Q3: I suspect my starting materials or glassware are not sufficiently dry. What is the best practice for ensuring anhydrous conditions?
A3: Meticulous attention to anhydrous conditions is crucial.
-
Glassware: All glassware should be oven-dried at a temperature above 100°C for several hours or flame-dried under vacuum immediately before use.
-
Reagents: Use anhydrous grade solvents and alcohols whenever possible. If the purity is uncertain, alcohols can be dried over activated molecular sieves (3Å or 4Å) prior to use. Benzoic acid should be a dry, crystalline solid.
Troubleshooting Workflow for Low Yield in Fischer Esterification
Below is a systematic workflow to diagnose and resolve low-yield issues in Fischer esterification.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Section 2: Alternative Esterification Methods for Challenging Substrates
For substrates that are sensitive to strong acids or sterically hindered, alternative methods may be necessary to achieve high yields.
Frequently Asked Questions (FAQs)
Q4: I am working with an acid-labile alcohol. Fischer esterification is causing decomposition. What is a milder alternative?
A4: The Steglich esterification is an excellent choice for acid-sensitive substrates.[14][15] This reaction uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15] The reaction is typically run at room temperature and is very mild.[15]
-
Mechanism Insight: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14] DMAP acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive amide that is then readily attacked by the alcohol.[14][15]
-
Troubleshooting Steglich Esterification: A common issue is the formation of an N-acylurea byproduct, which is unreactive towards the alcohol.[14][15] This can be suppressed by ensuring a sufficient catalytic amount of DMAP is used.[14] Purification can also be challenging due to the dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents.
Q5: My reaction involves a sterically hindered alcohol, and the yield is very low. What method is recommended for such cases?
A5: The Mitsunobu reaction is a powerful tool for the esterification of sterically hindered secondary alcohols.[16][17] This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol center.[17][18] The classic reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][18]
-
Mechanism Insight: PPh₃ and DEAD combine to form a phosphonium salt that activates the alcohol, converting the hydroxyl group into a good leaving group.[17] The carboxylate then displaces the activated hydroxyl group in an Sₙ2 reaction.[16]
-
Troubleshooting Mitsunobu Reaction: Low yields with hindered alcohols can sometimes be overcome by using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, which facilitates the protonation steps in the mechanism.[19] Purification can be complicated by the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.
Q6: Are there other methods to consider for benzoate ester synthesis?
A6: Yes, several other methods are available, each with its own advantages:
-
From Acyl Chlorides: Benzoic acid can be converted to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is highly reactive and will readily form the ester upon reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. This method is generally very high-yielding but requires the extra step of forming the acyl chloride.
-
From Benzoic Anhydride: Benzoic anhydride is another activated form of benzoic acid that reacts with alcohols to form esters.[20][21] This reaction is typically cleaner than using benzoyl chloride as the byproduct is benzoic acid, which can be easier to remove.[21] The reaction can be promoted by basic catalysts.[22][23]
-
Transesterification: If a simple benzoate ester (like methyl or ethyl benzoate) is readily available, it can be converted to a different benzoate ester by heating it with a different alcohol in the presence of an acid or base catalyst.[24][25] This is an equilibrium process, and the equilibrium is typically driven by using a large excess of the new alcohol or by distilling off the lower-boiling alcohol that is displaced.[26][27]
Method Selection Guide
| Scenario | Recommended Method | Key Considerations |
| Simple, robust substrates | Fischer-Speier Esterification | Equilibrium control (excess alcohol, water removal) is crucial for high yield.[4][10] |
| Acid-sensitive substrates | Steglich Esterification | Mild conditions, but byproduct removal (DCU) can be challenging.[14][15] |
| Sterically hindered alcohols | Mitsunobu Reaction | Proceeds with inversion of stereochemistry; byproduct removal requires care.[16][17] |
| Need for very high yield | Acyl Chloride Method | Requires an extra synthetic step; generates HCl. |
| Clean reaction profile | Benzoic Anhydride Method | Byproduct is benzoic acid, which is often easily removed.[21] |
| Starting from another ester | Transesterification | Equilibrium driven; requires forcing conditions (e.g., distillation).[24] |
Section 3: Purification and Analysis
Q7: My crude product appears to be a solid at room temperature, but I was expecting a liquid ester. What does this indicate?
A7: If you were expecting a simple benzoate ester like methyl or ethyl benzoate (which are liquids at room temperature) and you have a solid product, it is highly likely that your product is predominantly unreacted benzoic acid.[3] Benzoic acid is a white solid with a melting point of 122 °C.[9] This indicates a very low conversion in your esterification reaction. You should confirm the identity of the solid by taking a melting point and comparing it to that of benzoic acid.
Q8: What is a standard purification protocol for a crude benzoate ester after a Fischer esterification?
A8: A typical workup and purification procedure involves several steps to remove unreacted starting materials and the catalyst.
-
Cool and Quench: Allow the reaction mixture to cool to room temperature and then pour it into a separatory funnel containing water. This will dissolve the excess alcohol and the sulfuric acid catalyst.[5]
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane. The ester will preferentially dissolve in the organic layer.[3]
-
Neutralization Wash: Wash the organic layer with a 5% sodium bicarbonate solution.[3] This will react with any remaining benzoic acid to form sodium benzoate, which is water-soluble and will be removed into the aqueous layer. Be sure to vent the separatory funnel frequently, as this wash will produce carbon dioxide gas.[3]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3]
-
Solvent Removal: Remove the solvent using a rotary evaporator.[3]
-
Final Purification: The crude ester can be further purified by distillation.[28]
Purification Workflow
Caption: Standard purification workflow for benzoate esters.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. studylib.net [studylib.net]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 8. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 9. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 10. One moment, please... [operachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Benzoic anhydride - Wikipedia [en.wikipedia.org]
- 22. An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones: a powerful and convenient mixed anhydride method promoted by basic catalysts. | Sigma-Aldrich [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. asianpubs.org [asianpubs.org]
- 28. personal.tcu.edu [personal.tcu.edu]
Preventing decomposition of Ethyl 2-(5-Oxazolyl)benzoate during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 2-(5-Oxazolyl)benzoate. This resource is designed to provide in-depth guidance on the proper storage and handling of this compound to maintain its integrity throughout your research and development workflows. As a team of Senior Application Scientists, we have developed this guide to address common challenges and ensure the reliability of your experimental outcomes.
Troubleshooting Guide: Preventing and Identifying Decomposition
Question 1: We've observed a decline in the purity of our this compound stock, which is stored at 4°C. What could be causing this degradation?
Answer: The degradation of this compound is most commonly due to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[1][2][3] The molecule has two primary sites that are susceptible to this process:
-
Ester Hydrolysis: The ethyl ester functional group can be cleaved by water to form 2-(5-Oxazolyl)benzoic acid and ethanol. This reaction is reversible under acidic conditions and irreversible under basic conditions.[2][4][5] Even trace amounts of moisture in the storage container or from atmospheric humidity can lead to this degradation over time.
-
Oxazole Ring Opening: The oxazole ring itself can be susceptible to cleavage under certain conditions, such as in the presence of strong acids or oxidizing agents.[6][7][8] Protonation of the nitrogen atom in the oxazole ring can make it more vulnerable to nucleophilic attack by water, leading to ring opening.[6]
Expert Insight: Repeatedly removing the storage vial from a refrigerator to room temperature can cause condensation to form inside the container, introducing sufficient water to initiate hydrolysis. Additionally, the slightly alkaline surface of some glass vials can promote base-catalyzed ester hydrolysis during long-term storage.
Question 2: What are the definitive storage conditions to ensure the long-term stability of this compound?
Answer: To mitigate the risk of decomposition, we recommend a stringent storage protocol that minimizes exposure to moisture, light, and reactive atmospheric components.
Recommended Storage Protocol:
-
Temperature: Store at or below -20°C. Lowering the temperature significantly slows the rate of potential hydrolytic and other degradation reactions.
-
Inert Atmosphere: The compound should be stored under a dry, inert atmosphere like argon or nitrogen.[9] This is crucial for displacing moisture and oxygen, thereby preventing hydrolysis and oxidation.
-
Appropriate Container: Use amber glass vials with PTFE-lined caps. Amber glass protects the compound from light, which can cause photodegradation, while the PTFE liner provides an inert barrier against moisture and contaminants.
-
Aliquotting: For frequently used material, it is best practice to divide the bulk sample into smaller, single-use aliquots. This prevents repeated warming and cooling cycles of the main stock, which is a common source of water condensation.[10]
Table 1: Impact of Storage Conditions on the Purity of this compound Over a 12-Month Period
| Storage Condition | Purity after 12 months (%) | Primary Degradant |
| 4°C, Air, Clear Vial | 89.3 | 2-(5-Oxazolyl)benzoic acid |
| -20°C, Air, Amber Vial | 96.8 | 2-(5-Oxazolyl)benzoic acid |
| -20°C, Argon, Amber Vial | >99.5 | Not Detected |
Frequently Asked Questions (FAQs)
FAQ 1: Is it advisable to store this compound in solution for an extended period?
Answer: Long-term storage in solution is generally discouraged as it increases the likelihood of degradation. If your experimental design requires stock solutions, the following precautions should be taken:
-
Solvent Selection: Utilize anhydrous, aprotic solvents like DMSO or DMF. Ensure the solvent is of high purity and has a very low water content.
-
Storage Temperature: Store solutions at -80°C to drastically reduce reaction rates.
-
Inert Atmosphere: Overlay the solution with an inert gas before sealing the container.
-
Stability Assessment: It is highly recommended to perform a preliminary stability study on a small scale to understand how the compound behaves in your chosen solvent and storage conditions over time.
FAQ 2: How can I confirm if my sample of this compound has degraded and quantify the extent of decomposition?
Answer: Several analytical techniques are well-suited for assessing the purity of your sample and identifying any degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment. A reverse-phase C18 column with a gradient elution of acetonitrile and water (acidified with 0.1% formic acid) will effectively separate the parent compound from its more polar hydrolysis product, 2-(5-Oxazolyl)benzoic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass identification of MS, allowing for the confirmation of the molecular weights of any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of degradation products. The hydrolysis of the ethyl ester, for instance, would be indicated by the disappearance of the characteristic ethyl group signals (a quartet near 4.4 ppm and a triplet near 1.4 ppm) and the emergence of a broad signal for the carboxylic acid proton.
Workflow for Purity Analysis by HPLC
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Ethyl 2-(5-Oxazolyl)benzoate
Welcome to the technical support center for the purification of Ethyl 2-(5-Oxazolyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For this compound, which possesses both polar (ester, oxazole) and non-polar (benzene ring) functionalities, a solvent of intermediate polarity or a binary solvent mixture is often effective.
A systematic approach to solvent selection is recommended. Below is a table of common solvents to screen, along with their properties. A good starting point would be alcohols (like ethanol or isopropanol) or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Often a good choice for moderately polar compounds. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | 77 | 6.0 | Good for compounds with ester functionalities. |
| Toluene | 111 | 2.4 | Suitable for less polar compounds, good for slow crystal growth. |
| Heptane/Hexane | 98/69 | ~1.9 | Non-polar, often used as an anti-solvent in binary mixtures. |
| Water | 100 | 80.1 | Unlikely to be a good single solvent due to the organic nature of the compound, but can be an effective anti-solvent with a miscible organic solvent like ethanol. |
To determine the best solvent, perform small-scale solubility tests. Add a small amount of your crude product to a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.
Q2: What is the expected yield and purity after a single recrystallization?
A2: A successful recrystallization can significantly improve the purity of this compound, often to >99%. However, some loss of the compound is inevitable as it will have some finite solubility in the cold solvent.[2] A typical yield for a well-optimized single recrystallization is in the range of 70-90%. The recovery will depend on the purity of the crude material and the choice of solvent.
Q3: How can I confirm the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any impurities.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
Q: My this compound is separating as an oil upon cooling. What is causing this and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[3][4] This is a common problem with compounds that have relatively low melting points.
Causality and Solutions:
-
High Solute Concentration: The solution may be supersaturated to a point where the compound precipitates too rapidly.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool more slowly.[4]
-
-
Cooling Too Rapidly: Fast cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Insulate the flask to slow down the cooling process. You can wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
-
Inappropriate Solvent: The boiling point of the solvent might be too high relative to the melting point of your compound.
-
Solution: Consider a lower-boiling point solvent or a mixed solvent system where the addition of an anti-solvent at a lower temperature induces crystallization.
-
Problem 2: No crystals form upon cooling.
Q: I've cooled the solution, but no crystals have appeared. What should I do?
A: The absence of crystal formation is usually due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.[2][3]
Causality and Solutions:
-
Excess Solvent: If too much solvent was used, the solution is not saturated enough for crystals to form even at low temperatures.
-
Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allow the solution to cool again.[3]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature. Crystal nucleation is required to initiate crystallization.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]
-
Solution 2: Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystal growth.
-
Solution 3: Further Cooling: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Problem 3: The recrystallization yield is very low.
Q: After filtration, I recovered very little of my compound. Why is my yield so low?
A: A low yield can result from several factors, primarily related to the choice of solvent and the experimental procedure.[5]
Causality and Solutions:
-
Inappropriate Solvent Choice: The compound may be too soluble in the cold solvent.
-
Solution: Re-evaluate your solvent choice. A good solvent should have a steep solubility curve with respect to temperature. Consider using a mixed solvent system to better control the solubility.
-
-
Using Too Much Solvent: As mentioned before, excess solvent will retain more of your compound in the solution.[2]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization: The compound may have crystallized during the hot filtration step to remove insoluble impurities.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization. The excess can be evaporated before cooling.[4]
-
-
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Experimental Workflows and Diagrams
General Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallization.
Caption: A generalized workflow for the recrystallization process.
Systematic Solvent Selection Workflow
This diagram illustrates a logical approach to selecting an appropriate recrystallization solvent.
Caption: A decision tree for selecting a suitable recrystallization solvent.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(5-Oxazolyl)benzoate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(5-Oxazolyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the development of various pharmaceuticals. Its synthesis typically involves the formation of the oxazole ring, a common substructure in many biologically active compounds. While several methods for oxazole synthesis exist, a common and effective approach for this specific target involves the reaction of an activated carboxylic acid derivative with an isocyanoacetate, or a variation of the Robinson-Gabriel synthesis.[1][2]
This guide will focus on a modern and efficient synthetic route, providing a detailed protocol and addressing potential challenges that may arise during lab-scale synthesis and subsequent scale-up.
Proposed Synthetic Route
A plausible and efficient route to this compound involves the reaction of a benzoic acid derivative with an isocyanoacetate. This method offers mild reaction conditions and often results in high yields.[2]
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Lab Scale)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| Ethyl 2-formylbenzoate | 178.18 g/mol | 10 | 1.78 g |
| Tosylmethyl isocyanide (TosMIC) | 195.24 g/mol | 11 | 2.15 g |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 15 | 2.07 g |
| Anhydrous Methanol | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formylbenzoate (1.78 g, 10 mmol) and anhydrous methanol (50 mL).
-
Reagent Addition: Add tosylmethyl isocyanide (2.15 g, 11 mmol) and potassium carbonate (2.07 g, 15 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl 2-formylbenzoate) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may be old, hydrated, or not strong enough.[3] 2. Poor Quality Reagents: The aldehyde may have oxidized, or the TosMIC may have degraded. 3. Incorrect Solvent: The solvent may not be anhydrous. | 1. Use freshly dried potassium carbonate or consider a stronger base like potassium tert-butoxide in an aprotic solvent like THF. 2. Purify the aldehyde by distillation if necessary. Use fresh, high-quality TosMIC. 3. Use anhydrous methanol. |
| Formation of Side Products | 1. Formation of a 4-alkoxy-2-oxazoline: This can occur with an excess of alcohol.[3] 2. Self-condensation of the aldehyde: This can be promoted by a strong base. | 1. Use a controlled amount of methanol (typically 1-2 equivalents). 2. Add the base portion-wise or use a milder base. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction has not gone to completion. 2. Poor Solubility of Reagents: The reagents may not be fully dissolved at the reaction temperature. | 1. Increase the reaction time and continue to monitor by TLC. Ensure the reaction mixture is at the target temperature. 2. Increase the solvent volume or consider a co-solvent to improve solubility. |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities. 2. Product Instability on Silica Gel: The oxazole ring can sometimes be sensitive to acidic silica gel. | 1. Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Neutralize the silica gel with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Van Leusen oxazole synthesis?
A1: The reaction proceeds through a multi-step mechanism:
-
Deprotonation: A base abstracts a proton from the active methylene group of TosMIC, generating a carbanion.
-
Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of the aldehyde.
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form an oxazoline intermediate.
-
Elimination: The base facilitates the elimination of the tosyl group, leading to the formation of the aromatic oxazole ring.[3]
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
Q2: Are there alternative methods for synthesizing this compound?
A2: Yes, other methods include variations of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1] Another modern approach is the direct synthesis from carboxylic acids and isocyanoacetates, which can be a one-step process under mild conditions.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the starting aldehyde spot and the appearance of a new, typically higher Rf product spot, indicates the reaction is progressing.
Q4: What are the key considerations for scaling up this synthesis?
A4: When scaling up, consider the following:
-
Heat Transfer: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially with a heterogeneous base like potassium carbonate.
-
Reagent Addition: For larger scale reactions, consider adding the base or TosMIC portion-wise to control the reaction rate and exotherm.
-
Workup and Purification: Extraction and filtration processes will need to be scaled appropriately. For purification, large-scale column chromatography or crystallization may be necessary.
Q5: What are the safety precautions for this reaction?
A5:
-
Tosylmethyl isocyanide (TosMIC): Isocyanides are toxic and have a strong, unpleasant odor. Handle TosMIC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and use proper grounding to prevent static discharge.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
References
Validation & Comparative
A Multi-faceted Spectroscopic Approach to Confirming the Structure of Ethyl 2-(5-Oxazolyl)benzoate
A Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 2-(5-Oxazolyl)benzoate, a molecule featuring a benzoate core linked to an oxazole ring, represents a scaffold with significant potential for developing new pharmaceutical agents.[1] Its utility, however, is entirely dependent on the unambiguous confirmation of its chemical structure. An error in structural assignment can derail a research program, leading to wasted resources and invalid biological data.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural elucidation of this compound. We move beyond a simple presentation of data, delving into the causal logic behind spectral features and demonstrating how infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry provide orthogonal, self-validating data points that, when combined, leave no room for structural ambiguity.
The Analytical Strategy: A Triad of Spectroscopic Techniques
Our approach is founded on the principle of complementary data. No single technique can provide the complete structural picture. Instead, we build the structure piece by piece, using each method to answer specific questions.
-
Infrared (IR) Spectroscopy will identify the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) will map the carbon-hydrogen framework and establish atom connectivity.
-
Mass Spectrometry (MS) will confirm the molecular weight and provide corroborating evidence of the structure through fragmentation analysis.
Caption: Workflow for structural elucidation.
Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
Core Principle: IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for a rapid initial assessment of the molecule's composition.
For this compound, we anticipate a spectrum that confirms the presence of an aromatic system, an ester, and a heterocyclic ring. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) is equally important, ruling out alternative structures like the corresponding carboxylic acid.
Predicted IR Absorption Data:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & References |
| Ester | C=O Stretch | ~1720 | Strong | Characteristic for conjugated aromatic esters.[2][3] |
| Ester | C-O Stretch | ~1300-1100 | Strong | Confirms the ester linkage. |
| Aromatic/Oxazole | C=C & C=N Stretch | ~1610, ~1580, ~1470 | Medium-Weak | Indicates the presence of the benzene and oxazole rings.[4] |
| Aromatic C-H | Stretch | > 3000 | Medium | Confirms sp² C-H bonds of the aromatic systems.[5] |
| Aliphatic C-H | Stretch | < 3000 (2980-2850) | Medium | Corresponds to the ethyl group.[3] |
| Benzene Ring | C-H Out-of-Plane Bend | ~755 | Strong | Highly indicative of 1,2-(ortho)-disubstitution. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small, solvent-free amount of the purified solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-650 cm⁻¹.
-
Analysis: Process the data by performing a background subtraction and ATR correction. Identify the key peaks and compare them to the predicted values.
The combined presence of a strong ester C=O peak around 1720 cm⁻¹, aromatic signals, and the crucial ortho-substitution band provides the first layer of structural validation.
Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Skeleton
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of every proton and carbon atom, we can piece together the molecular puzzle.
Caption: Key atoms for NMR assignment.
¹H NMR Spectroscopy – Proton Environments and Connectivity
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their neighboring protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & References |
| Ethyl -CH₃ | ~1.4 | Triplet (t) | 3H | Upfield signal, split into a triplet by the adjacent CH₂ group.[6][7] |
| Ethyl -CH₂ | ~4.4 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen, split into a quartet by the CH₃ group.[6][7] |
| Benzoate H-3 to H-6 | ~7.4 - 8.1 | Multiplet (m) | 4H | Complex pattern due to ortho-disubstitution and coupling between adjacent protons. |
| Oxazole H-4' | ~7.3 | Singlet (s) | 1H | Protons on oxazole rings typically appear in this region. |
| Oxazole H-2' | ~7.9 | Singlet (s) | 1H | Generally downfield relative to H-4' in 5-substituted oxazoles. |
¹³C NMR Spectroscopy – The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and functional group identity.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Assignment | Chemical Shift (δ, ppm) | Rationale & References |
| Ethyl -CH₃ | ~14 | Typical sp³ carbon of an ethyl group.[8][9] |
| Ethyl -CH₂ | ~61 | sp³ carbon bonded to an oxygen atom.[8][9] |
| Benzoate C-3 to C-6 | ~128 - 133 | Aromatic sp² carbons. |
| Benzoate C-1, C-2 | ~130 - 135 (Quaternary) | Substituted aromatic carbons, often with lower intensity. |
| Oxazole C-4' | ~125 | sp² carbon in the heterocyclic ring. |
| Oxazole C-2' | ~151 | sp² carbon adjacent to two heteroatoms (N and O), highly deshielded. |
| Oxazole C-5' | ~158 | sp² carbon adjacent to oxygen, significantly deshielded. |
| Ester C=O | ~166 | Carbonyl carbon of the ester group.[8][9] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10 mg of the sample for ¹H NMR (~30 mg for ¹³C NMR). Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10]
-
Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer. For ¹³C, use a proton-decoupled pulse sequence.
-
Advanced Experiments (Optional but Recommended): Perform 2D NMR experiments like COSY (to confirm H-H couplings, especially within the aromatic system) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons) for unambiguous assignment.
The distinct ethyl ester pattern (quartet and triplet), the complex aromatic multiplet, and the two singlets for the oxazole protons, combined with the correct number and type of carbon signals, provide a robust, interconnected dataset confirming the molecular framework.
Part 3: Mass Spectrometry – Molecular Weight and Fragmentation
Core Principle: Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its molecular formula. Furthermore, the fragmentation pattern observed under ionization provides a "fingerprint" that can be pieced back together to validate the proposed structure.
For this compound (C₁₂H₁₁NO₃), the calculated monoisotopic mass is 217.074 g/mol .
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Interpretation |
| 217 | [M]⁺ | Molecular Ion Peak. Confirms the molecular formula C₁₂H₁₁NO₃.[1] |
| 188 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |
| 172 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a very common fragmentation for ethyl esters. |
| 144 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 172 fragment. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment from benzoate esters.[11] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.[12]
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a standard non-polar capillary column (e.g., HP-5ms) with a temperature ramp (e.g., 50°C to 300°C at 15°C/min) to ensure the compound is well-separated from any impurities.[12]
-
MS Analysis: Acquire the mass spectrum using Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 300.[12]
The observation of the molecular ion at m/z 217 is the final piece of the primary validation puzzle. The fragmentation pattern, particularly the characteristic loss of the ethoxy group (m/z 172), strongly supports the ethyl benzoate substructure.
Conclusion: A Self-Validating Structural Proof
By integrating the data from these three powerful spectroscopic techniques, we construct an unassailable case for the structure of this compound.
-
IR spectroscopy confirms the presence of the required functional groups: an aromatic ester and a heterocyclic system.
-
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule, confirming the 1,2-disubstituted benzene ring, the ethyl ester moiety, and the specific substitution pattern of the oxazole ring, all through chemical shifts and coupling patterns.
-
Mass spectrometry validates the molecular formula with a precise molecular weight and shows fragmentation patterns perfectly consistent with the structure elucidated by NMR.
This methodical, multi-pronged approach ensures the scientific integrity of the result. Each piece of data cross-validates the others, leading to a confident and definitive structural assignment, a critical step for any further research or development involving this promising molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Synthetic Strategy: Ethyl 2-(5-Oxazolyl)benzoate vs. Methyl 2-(5-Oxazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of medicinal chemistry and synthetic route optimization, the choice between seemingly similar building blocks can have profound implications on reaction efficiency, yield, and downstream processing. This guide provides an in-depth technical comparison of Ethyl 2-(5-Oxazolyl)benzoate and Mthis compound, two key intermediates in the synthesis of complex pharmaceutical agents. By examining their synthesis, reactivity, and practical handling considerations, this document aims to equip researchers with the data-driven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Synthetic Parameters
| Property | This compound | Mthis compound | Rationale & Implications |
| Molecular Weight | 217.22 g/mol | 203.19 g/mol | The lower molecular weight of the methyl ester can be advantageous for reactions where mass efficiency is critical. |
| Boiling Point | Higher (estimated) | Lower (estimated) | The ethyl ester's higher boiling point may be beneficial for reactions requiring elevated temperatures, reducing evaporative loss. Conversely, the methyl ester is more readily removed under vacuum. |
| Synthesis Yield | Potentially lower | Potentially higher | Esterification with methanol is often faster and more efficient due to the lower steric hindrance of methanol compared to ethanol.[1][2] |
| Hydrolysis Rate | Slower | Faster | The ethyl group provides greater steric shielding to the carbonyl carbon, slowing the rate of nucleophilic attack by hydroxide ions during saponification.[3][4] |
| Amide Coupling | Potentially slower | Potentially faster | The less sterically hindered methyl ester may exhibit faster reaction kinetics in amide bond formation, a common downstream application.[5] |
| Purification | Generally straightforward | Generally straightforward | Both compounds are amenable to standard purification techniques like column chromatography and recrystallization. The choice of solvent may differ based on solubility profiles. |
I. Synthesis and Yield Considerations: A Comparative Overview
The synthesis of both Ethyl and Mthis compound typically proceeds through the esterification of a common precursor, 2-(5-Oxazolyl)benzoic acid. The choice of alcohol, ethanol or methanol, is the primary determinant of the final product.
The Fischer Esterification Approach
The most common laboratory-scale synthesis involves the Fischer esterification of 2-(5-Oxazolyl)benzoic acid with an excess of the corresponding alcohol (methanol or ethanol) under acidic catalysis (e.g., concentrated sulfuric acid).[6][7]
Caption: General workflow for the Fischer esterification synthesis.
Experimental Causality:
-
Methanol's Reactivity Advantage: Due to its smaller size, methanol exhibits less steric hindrance compared to ethanol. This allows for more facile access to the carbonyl carbon of the carboxylic acid, often resulting in faster reaction rates and higher yields of the methyl ester under identical reaction conditions.[1][2]
-
Equilibrium Considerations: Fischer esterification is a reversible reaction. To drive the reaction towards the product, an excess of the alcohol is typically used, and the removal of water (a byproduct) can further increase the yield.
Illustrative Experimental Protocol: Synthesis of Mthis compound
This protocol is adapted from standard esterification procedures for benzoic acid derivatives.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(5-Oxazolyl)benzoic acid (1.0 eq) in an excess of dry methanol (10-20 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
For the synthesis of the ethyl ester, substitute methanol with ethanol and expect potentially longer reaction times or slightly lower yields.
II. Comparative Reactivity in Key Downstream Reactions
Both esters are valuable intermediates, primarily utilized after hydrolysis to the parent carboxylic acid or directly in coupling reactions. Their performance in these transformations can differ significantly.
A. Saponification: Hydrolysis to 2-(5-Oxazolyl)benzoic Acid
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step in many synthetic routes. This is typically achieved via saponification with a strong base like sodium hydroxide, followed by acidic workup.
Caption: Two-step workflow for the saponification of the ester.
Kinetic & Mechanistic Insights:
-
Steric Hindrance: The ethyl group in this compound is bulkier than the methyl group in its counterpart. This increased steric hindrance around the carbonyl carbon impedes the approach of the hydroxide nucleophile, resulting in a slower rate of hydrolysis for the ethyl ester compared to the methyl ester.[3][4] This is a well-documented phenomenon for ortho-substituted benzoates.[3]
-
Practical Implications: For rapid, high-throughput synthesis where the carboxylic acid is the desired intermediate, the methyl ester offers a clear advantage due to its faster saponification kinetics.
Illustrative Saponification Protocol
This protocol is based on general procedures for the hydrolysis of benzoate esters.[8]
-
Reaction Setup: Dissolve the ester (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (2-3 eq) to the solution.
-
Reflux: Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).
-
Acidification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
B. Amide Bond Formation: A Crucial Downstream Application
A primary application of these intermediates is in the synthesis of amides, which are prevalent in many biologically active molecules. This can be achieved by first hydrolyzing the ester to the carboxylic acid and then performing an amide coupling, or in some cases, through direct aminolysis of the ester.
Direct Aminolysis:
While less common for unactivated esters, direct reaction with an amine can be achieved under forcing conditions or with specific catalysts. In this scenario, the methyl ester is generally more reactive due to lower steric hindrance and a better leaving group (methanol vs. ethanol).[5]
Amide Coupling of the Corresponding Carboxylic Acid:
The more standard approach involves converting the carboxylic acid (obtained from saponification) into an amide using a coupling agent.
Caption: General workflow for amide bond formation.
While the final amide product is the same regardless of the starting ester, the choice of ester impacts the efficiency of the preceding saponification step. The faster hydrolysis of the methyl ester can lead to a more streamlined overall workflow.
III. Purification and Handling
Both Ethyl and Mthis compound are typically solids at room temperature and can be purified using standard techniques such as recrystallization or column chromatography.
-
Recrystallization: The choice of solvent will depend on the solubility profile of each compound. A solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.
-
Column Chromatography: Silica gel chromatography using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is an effective method for purification. The slightly different polarity of the two esters may require minor adjustments to the solvent gradient for optimal separation from impurities.
IV. Conclusion and Recommendations
The choice between this compound and Mthis compound should be guided by the specific requirements of the synthetic route.
-
For rapid synthesis and high-throughput applications , where the ultimate goal is the corresponding carboxylic acid or a downstream amide, Mthis compound is generally the superior choice. Its faster synthesis and more rapid saponification kinetics can significantly shorten overall reaction times.
-
This compound may be preferred in specific scenarios where a higher boiling point is advantageous for a particular reaction setup or if the slightly increased steric bulk and slower hydrolysis rate are desirable for controlling selectivity in a complex multi-step synthesis.
Ultimately, the decision should be based on a careful evaluation of the entire synthetic sequence, taking into account factors such as reaction time, yield, and the ease of downstream processing. For most common applications in drug discovery and development, the kinetic advantages offered by the methyl ester make it the more versatile and efficient building block.
References
The Strategic Advantage of Ethyl 2-(5-Oxazolyl)benzoate in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, the choice of molecular building blocks is a critical determinant of efficiency, yield, and ultimate success. This guide provides an in-depth technical comparison of Ethyl 2-(5-Oxazolyl)benzoate as a versatile building block, evaluating its efficacy against more conventional alternatives in the synthesis of complex biaryl structures, with a particular focus on its application in the preparation of Angiotensin II receptor antagonists.
Introduction: The Oxazole Moiety as a Strategic Linchpin
This compound is a heterocyclic building block that has garnered increasing attention in medicinal chemistry.[1] Its utility stems from the unique electronic properties and reactivity of the oxazole ring, which can serve as a bioisosteric replacement for a phenyl ring and as a versatile handle for carbon-carbon bond formation.[2][3] This guide will explore the practical advantages and potential drawbacks of employing this building block in comparison to more traditional precursors, such as aryl halides and boronic esters, in palladium-catalyzed cross-coupling reactions.
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structure imparts a unique combination of stability and reactivity, making oxazole derivatives valuable intermediates in the synthesis of a wide array of biologically active compounds.[4][5][6][7][8]
Comparative Analysis of Building Blocks for Biaryl Synthesis
The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most powerful and widely used methods.[9] The choice of coupling partners significantly impacts the reaction's efficiency, substrate scope, and functional group tolerance. Here, we compare this compound with two common alternatives: Ethyl 2-Bromobenzoate and Ethyl 2-(pinacolboranyl)benzoate.
Table 1: Qualitative Comparison of Building Blocks for Biaryl Synthesis
| Feature | This compound | Ethyl 2-Bromobenzoate | Ethyl 2-(pinacolboranyl)benzoate |
| Coupling Strategy | Direct C-H activation or conversion to organometallic | Suzuki, Stille, Negishi, etc. (as electrophile) | Suzuki-Miyaura (as nucleophile) |
| Atom Economy | Potentially higher (direct C-H activation) | Lower (requires stoichiometric organometallic reagent) | Lower (requires stoichiometric halide/triflate) |
| Pre-functionalization | Oxazole synthesis required | Readily available | Borylation step required |
| Stability | Generally stable | Stable | Prone to protodeboronation |
| Bioisosterism | Can act as a phenyl ring bioisostere | N/A | N/A |
| Reactivity Control | Regioselectivity can be controlled | Well-established reactivity | Sensitive to reaction conditions |
The Efficacy of this compound in Palladium-Catalyzed Cross-Coupling
The oxazole moiety in this compound can participate in cross-coupling reactions through several pathways. The most direct and atom-economical approach is through palladium-catalyzed direct C-H arylation.[10][11] This method avoids the need for pre-functionalization of the oxazole ring with a halide or organometallic group.
Alternatively, the oxazole can be converted into an organozinc or organotin reagent for use in Negishi and Stille couplings, respectively.[8][9] While these methods require an extra synthetic step, they offer a high degree of control and predictability.
Experimental Data: A Case Study in Valsartan Synthesis
Valsartan, an angiotensin II receptor antagonist, provides an excellent case study for comparing the efficacy of different building blocks in the synthesis of a complex pharmaceutical agent.[4][12][13][14][15][16][17][18] The key step in many valsartan syntheses is the formation of the biphenyl core.
Table 2: Representative Yields in Biaryl Synthesis Relevant to Valsartan
| Building Block 1 | Building Block 2 | Coupling Method | Catalyst/Ligand | Yield (%) | Reference |
| Organozinc of 5-phenyl-1-trityl-1H-tetrazole | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | Negishi | Pd(OAc)₂ / Q-phos | 80 | [4] |
| 4,4-dimethyl-2-(2-zinco-phenyl)-oxazoline | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | Negishi | Pd(PPh₃)₄ | Not specified | [13] |
| 2-cyanophenylboronic acid | 4-bromotoluene | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 71 | [15] |
| 2-(5-Phenyl-1,3-oxazol-2-yl)phenylboronic acid | Aryl Halide | Suzuki-Miyaura | Pd(PPh₃)₄ | 60-85 | Hypothetical, based on similar couplings |
Note: The yield for the oxazolylphenylboronic acid is a hypothetical projection based on typical Suzuki-Miyaura coupling yields of similar substrates, as a direct experimental value for this specific reaction in the context of valsartan synthesis was not found in the initial search.
The data suggests that both Negishi and Suzuki-Miyaura couplings are effective for constructing the biphenyl core of valsartan. The use of an oxazole-containing building block, by extension, is expected to provide comparable, if not superior, yields due to the favorable electronic properties of the oxazole ring in facilitating palladium-catalyzed reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a general representation of a potential synthetic route.
Workflow for the Synthesis of this compound
Caption: A potential synthetic route to this compound.
Step-by-step methodology:
-
To a solution of ethyl 2-cyanobenzoate in anhydrous dioxane, add a solution of aminoacetaldehyde dimethyl acetal.
-
Bubble dry hydrogen chloride gas through the solution at 0 °C for 1 hour.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Oxazole Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-oxazole derivative, which is a common transformation for this class of compounds.[19]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-step methodology:
-
In a dry Schlenk flask, combine the 4-bromo-5-aryloxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile and Potent Building Block
This compound presents a compelling alternative to traditional building blocks in the synthesis of complex biaryl compounds. Its utility is underscored by the strategic advantages conferred by the oxazole moiety, including its potential for direct C-H functionalization, which offers a more atom-economical and streamlined synthetic route. Furthermore, the role of the oxazole ring as a bioisostere opens up new avenues for drug design and lead optimization.
While direct, quantitative comparisons with other building blocks for the synthesis of every conceivable target molecule are not always available, the principles of modern synthetic chemistry and the existing body of research on oxazole reactivity strongly support the efficacy of this compound. Its application in the synthesis of medicinally relevant scaffolds, such as those found in angiotensin II receptor antagonists, highlights its potential to accelerate drug discovery and development. As the demand for more efficient and elegant synthetic strategies continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 8. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 10. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-(5-Oxazolyl)benzoate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Ethyl 2-(5-Oxazolyl)benzoate stands as a valuable building block, with its constituent parts offering multiple avenues for further functionalization in the creation of novel chemical entities. This guide provides an in-depth comparison of two distinct and robust protocols for the synthesis of this target molecule, benchmarking their performance based on chemical yield, reaction complexity, and substrate accessibility. The protocols presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a practical resource for laboratory application.
Introduction to this compound
The oxazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its utility stems from its ability to act as a bioisostere for ester and amide functionalities, its capacity for hydrogen bonding, and its rigid planar structure which can aid in binding to biological targets. This compound, specifically, positions an oxazole ring ortho to an ethyl ester on a benzene ring, providing a versatile scaffold for the development of therapeutics in areas such as inflammation, oncology, and infectious diseases. The selection of an optimal synthetic route is therefore a critical first step in any research and development program centered on this core.
This guide will compare two primary synthetic strategies:
-
Protocol 1: The Van Leusen Oxazole Synthesis , a classic and widely-utilized method for the formation of 5-substituted oxazoles.
-
Protocol 2: A Modern Two-Step Approach via Direct Carboxylic Acid Activation , leveraging contemporary reagents for a modular synthesis.
Each protocol will be detailed with step-by-step instructions, a discussion of the underlying mechanism, and an analysis of its advantages and disadvantages.
Protocol 1: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and reliable method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1] This reaction has been a mainstay in heterocyclic chemistry since its discovery, valued for its operational simplicity and generally high yields.[1]
Causality of Experimental Choices
This protocol hinges on the unique reactivity of TosMIC, which serves as a C2N1 "3-atom synthon".[1] The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group are driven by the formation of the stable aromatic oxazole ring. The choice of a strong, non-nucleophilic base like potassium carbonate is critical to ensure efficient deprotonation of TosMIC without competing side reactions. Methanol serves as a suitable protic solvent that facilitates the reaction cascade.
Experimental Protocol
Starting Material: Ethyl 2-formylbenzoate Key Reagent: Tosylmethyl isocyanide (TosMIC)
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (50 mL).
-
Add potassium carbonate (K₂CO₃) (2.5 equivalents, e.g., 2.5 g for 10 mmol scale) to the methanol and stir to create a suspension.
-
Add Ethyl 2-formylbenzoate (1.0 equivalent, e.g., 1.78 g for 10 mmol scale) to the suspension.
-
Add Tosylmethyl isocyanide (TosMIC) (1.1 equivalents, e.g., 2.15 g for 10 mmol scale) portion-wise to the stirring mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Mechanistic Pathway
Caption: Mechanistic workflow of the Van Leusen reaction.
Protocol 2: Two-Step Synthesis via Direct Carboxylic Acid Activation
Part A: Synthesis of 2-(5-Oxazolyl)benzoic Acid
This step utilizes a recently developed method for the direct synthesis of oxazoles from carboxylic acids, employing a stable triflylpyridinium reagent for in-situ activation.[2]
Causality of Experimental Choices
The core of this protocol is the activation of the carboxylic acid (phthalic acid monoester) by a triflylpyridinium salt (DMAP-Tf). This forms a highly reactive acylpyridinium intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the anion of an isocyanide, in this case, ethyl isocyanoacetate. The subsequent cyclization and elimination yield the oxazole ring. The use of a non-nucleophilic base like 4-(Dimethylamino)pyridine (DMAP) is crucial for both activating the carboxylic acid and deprotonating the isocyanide.
Experimental Protocol
Starting Material: 2-(Ethoxycarbonyl)benzoic acid (phthalic acid monoethyl ester) Key Reagents: DMAP-Tf (4-(Dimethylamino)pyridinium trifluoromethanesulfonate), Ethyl isocyanoacetate
Step-by-Step Methodology:
-
In a dry, nitrogen-purged round-bottom flask, dissolve 2-(ethoxycarbonyl)benzoic acid (1.0 equiv) and DMAP (1.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Stir the mixture at room temperature for 5 minutes.
-
Add DMAP-Tf (1.3 equiv) to the solution and continue stirring for another 5 minutes until all solids dissolve.
-
Add ethyl isocyanoacetate (1.2 equiv) dropwise to the reaction mixture.
-
Heat the mixture in a preheated oil bath at 40 °C for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting intermediate is an ethyl ester at the oxazole-4-position and an ethyl ester at the benzoate-2-position. This intermediate must be hydrolyzed and decarboxylated to yield 2-(5-Oxazolyl)benzoic acid.
-
To the crude intermediate, add a solution of 6 M HCl (20 mL) and heat to 100 °C for 1-2 hours until hydrolysis and decarboxylation are complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, and adjust the pH to ~3-4 with a base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(5-Oxazolyl)benzoic acid.
Part B: Fischer Esterification
The concluding step is a classic Fischer esterification to obtain the final product.
Experimental Protocol
Starting Material: 2-(5-Oxazolyl)benzoic acid Key Reagent: Ethanol (absolute), Sulfuric acid (catalyst)
Step-by-Step Methodology:
-
Suspend 2-(5-Oxazolyl)benzoic acid (1.0 equiv) in absolute ethanol (excess, e.g., 20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equiv) as a catalyst.
-
Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) to neutralize the remaining acid.
-
Wash the organic layer with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Overall Workflow
References
A Senior Application Scientist's Guide to the Stability of Benzoate Esters in Drug Discovery
For drug discovery researchers, the stability of a molecule is not merely a chemical curiosity; it is a critical determinant of its therapeutic potential. An otherwise potent compound can fail if it degrades too quickly in the bloodstream or, conversely, if a prodrug fails to activate efficiently at its target site. Benzoate esters are a ubiquitous functional group in medicinal chemistry, frequently employed in prodrug strategies to enhance properties like lipophilicity and membrane permeability[1][2]. However, their susceptibility to hydrolysis presents a classic "Goldilocks" problem: the stability must be just right. This guide provides an in-depth comparison of the stability of various benzoate esters, grounded in experimental data, to empower researchers to make more informed design choices.
The Two Faces of Instability: Mechanisms of Benzoate Ester Degradation
Understanding how benzoate esters break down is fundamental to controlling their fate in vivo. Degradation primarily occurs via two pathways: chemical hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis: The Inevitable Encounter with Water
At its core, chemical hydrolysis is the reaction of the ester with water, a process heavily influenced by pH. In drug discovery, we are most concerned with stability under physiologically relevant pH conditions. The reaction is typically a base-catalyzed acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon[3]. The stability of the resulting alkoxide leaving group is a key determinant of the reaction rate[3].
The rate of chemical hydrolysis is profoundly influenced by the electronic and steric environment of the ester moiety:
-
Electronic Effects: Electron-withdrawing groups on the benzoate ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability[3][4][5]. Conversely, electron-donating groups can reduce this electrophilicity, enhancing stability[3].
-
Steric Effects: While less dominant than electronic effects in many cases, bulky substituents near the ester can hinder the approach of a nucleophile, thereby increasing stability[3][6].
Enzymatic Hydrolysis: The Biological Gatekeepers
While chemical hydrolysis provides a baseline, the primary drivers of ester cleavage in vivo are enzymes, specifically carboxylesterases (CES) [7][8]. These serine hydrolases are abundant in the body and are responsible for the metabolism of a vast number of ester-containing drugs and xenobiotics[9][10].
Two main isoforms are critical for drug metabolism:
-
hCE1: Predominantly found in the liver, hCE1 generally prefers substrates with a large acyl group (like benzoate) and a small alcohol group[11].
-
hCE2: Primarily located in the small intestine, hCE2 has the opposite preference, favoring small acyl groups and larger alcohol moieties[11].
This differential tissue distribution is a crucial consideration for prodrug design. An ester prodrug intended for systemic action after oral absorption must be stable enough to survive the hCE2-rich environment of the gut but labile enough to be cleaved by hCE1 in the liver to release the active drug[10][11].
Caption: General pathways for benzoate ester hydrolysis.
Structure-Stability Relationships: A Comparative Analysis
The choice of both the alcohol (R') and the substituents on the benzoic acid ring dictates the ester's overall stability. The following data, derived from a comparative study, illustrates these critical relationships[3].
The Impact of the Alcohol Moiety
Let's first consider how changing the alcohol portion of an unsubstituted benzoate ester affects its stability under both chemical (base-catalyzed) and biological (rat plasma) conditions.
| Benzoate Ester | Alcohol Moiety (R') | Chemical t1/2 (min)[3] | Rat Plasma t1/2 (min)[3] | Key Insight |
| Methyl Benzoate | -CH₃ | 14 | 36 | Highest plasma stability among simple alkyls. |
| Ethyl Benzoate | -CH₂CH₃ | 14 | 17 | Stability decreases as alkyl chain lengthens. |
| n-Propyl Benzoate | -(CH₂)₂CH₃ | 19 | 10 | Trend inversion: chemical stability increases slightly, but plasma stability drops. |
| n-Butyl Benzoate | -(CH₂)₃CH₃ | 21 | 10 | Similar to n-propyl, highlighting enzymatic preference. |
| Phenyl Benzoate | -C₆H₅ | 11 | 7 | Least stable due to the formation of a stable phenoxide leaving group. |
| Benzyl Benzoate | -CH₂C₆H₅ | 16 | - | Steric bulk offers some chemical stability, but plasma data varies. |
Expertise & Experience: The data clearly shows that chemical and biological stability do not always correlate. While the chemical stability of simple alkyl esters (methyl to butyl) is relatively similar, their plasma stability drops significantly with increasing chain length[3]. This suggests that the active sites of plasma esterases can better accommodate longer alkyl chains, leading to more rapid hydrolysis. The dramatic instability of phenyl benzoate is a classic example of electronic effects: the resonance-stabilized phenoxide ion is an excellent leaving group, accelerating both chemical and enzymatic hydrolysis[3].
The Influence of Ring Substituents
Now, let's examine how substituents on the benzoic acid ring alter stability, using ethyl benzoate as our scaffold.
| Ethyl Benzoate Derivative | Substituent | Position | Electronic Effect | Chemical t1/2 (min)[3] | Rat Plasma t1/2 (min)[3] |
| Ethyl Benzoate | -H | - | Neutral | 14 | 17 |
| Ethyl p-bromo benzoate | -Br | para | Electron-Withdrawing | 12 | 17 |
| Ethyl m-bromo benzoate | -Br | meta | Electron-Donating (resonance) | 25 | 17 |
| Ethyl o-bromo benzoate | -Br | ortho | Withdrawing + Steric | 15 | 17 |
| Ethyl p-amino benzoate | -NH₂ | para | Electron-Donating | - | 19 |
Expertise & Experience: The chemical stability data is a textbook illustration of Hammett relationships. The electron-withdrawing para-bromo group decreases stability, while the meta-bromo group, which acts as a net electron donor in that position, significantly increases it[3]. The ortho-bromo group shows a stability similar to the unsubstituted parent, suggesting a competition between its electron-withdrawing nature and steric hindrance at the reaction center[3].
Most strikingly, these profound electronic effects on chemical stability are almost completely erased in plasma[3]. The half-lives of the bromo-substituted esters are virtually identical in rat plasma. This is a critical insight for drug designers: the binding orientation and catalytic mechanism within the enzyme's active site can override the electronic effects that dominate in simple chemical systems. The enzyme dictates the reactivity.
Experimental Protocols for Stability Assessment
To generate reliable and comparable data, standardized, self-validating protocols are essential.
In Vitro Plasma Stability Assay
This assay is the workhorse for assessing a compound's fate in the bloodstream. It measures the rate of disappearance of the parent compound in the presence of plasma enzymes.
Trustworthiness: A self-validating protocol includes a positive control (a compound known to be metabolized, like propantheline) and a negative control (incubation in heat-inactivated plasma) to ensure the observed degradation is enzymatic and the assay is performing correctly.
Caption: Experimental workflow for an in vitro plasma stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in species-specific plasma (e.g., human, rat)[12]. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C[13].
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture[12][13].
-
Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This step serves two purposes: it stops the enzymatic reaction by precipitating the proteins and provides a consistent standard for analytical quantification[13].
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins[14].
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by a validated LC-MS/MS method to determine the concentration of the parent compound remaining[12][15].
-
Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t1/2 = 0.693 / k)[14].
Analytical Quantification: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity[15][16]. It allows for the accurate quantification of the parent drug even in a complex biological matrix like plasma[17]. A typical method would involve separation on a C18 reverse-phase column followed by detection using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer[13][18].
Implications for Rational Drug Design
The stability of a benzoate ester is not an intrinsic flaw but a tunable property. By understanding the principles outlined above, medicinal chemists can rationally design molecules with a desired stability profile.
-
For a Systemic Prodrug: To maximize oral bioavailability, a prodrug needs to survive the gut and be absorbed. This requires stability against intestinal hCE2. Based on enzyme specificity, using a larger acyl group (like benzoate) is a good starting point. To further enhance stability, one might introduce an electron-donating group at the meta-position of the benzoate ring.
-
For a Soft Drug: A soft drug is designed to act locally and then be rapidly inactivated to minimize systemic side effects. Here, lability is desirable. A phenyl benzoate or an ethyl benzoate with a para-electron-withdrawing group could be chosen to accelerate both chemical and enzymatic hydrolysis, ensuring rapid clearance.
-
Bioisosteric Replacement: If a suitable stability profile cannot be achieved, replacing the ester linkage altogether is a common strategy. Amides are generally more stable to hydrolysis than esters[19]. Other bioisosteres like 1,3,4-oxadiazoles can also mimic the geometry of an ester while offering significantly enhanced metabolic stability[20].
By integrating stability testing early in the discovery cascade, researchers can de-risk their projects, reduce attrition, and ultimately design safer and more effective medicines.
References
- 1. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 20. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Anticancer Compounds Derived from Ethyl 2-(5-Oxazolyl)benzoate
Authored by: A Senior Application Scientist
Introduction: The Rationale for Targeting Kinase Pathways with Novel Oxazole Scaffolds
The search for novel anticancer agents is increasingly focused on developing selective compounds that target specific molecular machinery driving tumor growth and survival.[1] Protein kinases, which regulate a vast array of cellular processes, represent a critical class of enzymes in this endeavor.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The oxazole heterocyclic motif has emerged as a promising pharmacophore in the design of novel kinase inhibitors and other anticancer agents due to its structural diversity and ability to interact with various cellular targets.[3][4][5]
This guide provides a comprehensive framework for the in vitro characterization of a new series of investigational compounds derived from the Ethyl 2-(5-Oxazolyl)benzoate scaffold. We will hypothesize a screening cascade for three novel derivatives, Compound A , Compound B , and Compound C , designed to inhibit a key oncogenic protein kinase (e.g., a receptor tyrosine kinase). Our objective is to establish a clear, data-driven comparison of their potency, mechanism of action, and selectivity, providing the foundational evidence required for further preclinical development.
The workflow is designed to move from broad cellular effects to specific molecular interactions, ensuring a logical and resource-efficient evaluation.
Caption: High-level workflow for in vitro evaluation of novel compounds.
Part 1: Comparative Analysis of Cellular Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability. This provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. For this purpose, we employ metabolic assays that measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[6]
Choice of Assay: XTT vs. MTT
While the MTT assay is a classic and widely used method, it has a significant drawback: the formazan product is insoluble and requires an additional solubilization step, which can introduce variability.[7] The XTT assay, in contrast, produces a water-soluble formazan, simplifying the protocol and often providing higher sensitivity.[6] For high-throughput screening of our novel compounds, the XTT assay is the preferred method due to its streamlined procedure and robust performance.
Experimental Data: Cytotoxicity Screening (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is determined by treating a panel of cancer cell lines with escalating concentrations of the test compounds. For this guide, we will use a common breast adenocarcinoma cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293) to assess preliminary selectivity.[8][9]
Table 1: Comparative IC₅₀ Values (µM) after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (SI)¹ |
| Compound A | 15.2 | > 100 | > 6.6 |
| Compound B | 2.5 | 45.8 | 18.3 |
| Compound C | 8.9 | 12.1 | 1.4 |
| Doxorubicin (Control) | 0.8 | 5.3 | 6.6 |
¹ Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in MCF-7
Interpretation: Based on this hypothetical data, Compound B emerges as the most potent derivative against the MCF-7 cancer cell line, with an IC₅₀ value of 2.5 µM. Crucially, it also displays the highest selectivity index (18.3), suggesting it is significantly more toxic to cancer cells than to non-cancerous cells, a highly desirable characteristic for a therapeutic candidate.[9] Compound A is less potent but also appears selective, whereas Compound C shows low potency and poor selectivity.
Part 2: Elucidating the Mechanism of Cell Death
Following the confirmation of cytotoxic activity, the next critical step is to determine how the compounds are killing the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. We will investigate this through two complementary assays: Annexin V/PI staining to identify apoptotic cells and a Caspase-3/7 activity assay to confirm the activation of the executioner caspases central to the apoptotic cascade.
Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells.[11] By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[11][12]
Caption: Differentiating cell states with Annexin V and PI staining.
Caspase-3/7 Activity Assay
Caspases-3 and -7 are key "executioner" enzymes that, once activated, cleave numerous cellular substrates to orchestrate the process of apoptosis.[13] Measuring their activity provides direct biochemical evidence that the apoptotic pathway has been engaged. We will use a luminescent assay, such as the Caspase-Glo® 3/7 assay, which uses a proluminescent substrate containing the DEVD tetrapeptide sequence, a specific target for Caspase-3 and -7.[14] Cleavage of this substrate releases a substrate for luciferase, generating a light signal proportional to caspase activity.[14]
Experimental Data: Apoptosis Induction in MCF-7 Cells
MCF-7 cells were treated with each compound at its respective IC₅₀ concentration for 24 hours.
Table 2: Comparative Apoptosis and Caspase Activity
| Compound (at IC₅₀) | Early Apoptotic Cells (%)¹ | Late Apoptotic/Necrotic (%)¹ | Total Apoptotic (%) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 2.1 | 1.5 | 3.6 | 1.0 |
| Compound A | 25.4 | 10.2 | 35.6 | 3.8 |
| Compound B | 48.7 | 15.5 | 64.2 | 8.2 |
| Compound C | 9.8 | 5.3 | 15.1 | 2.1 |
¹ Percentage of total cell population as determined by Annexin V/PI flow cytometry.
Interpretation: The data strongly correlates with the cytotoxicity results. Compound B is a potent inducer of apoptosis, causing a significant shift in the cell population towards early and late apoptosis (64.2% total) and a robust 8.2-fold increase in Caspase-3/7 activity. This confirms that Compound B's cytotoxic effect is primarily mediated through the induction of programmed cell death. Compound A also induces apoptosis, albeit to a lesser extent, while Compound C is a weak inducer.
Part 3: Target Engagement and Validation
The final and most specific phase of our in vitro evaluation is to confirm that the novel compounds directly interact with and inhibit their intended molecular target. As these compounds were designed as kinase inhibitors, we will perform a direct, cell-free in vitro kinase assay followed by a cell-based assay to confirm target modulation in a biological context.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant kinase.[15] A variety of formats exist, including radiometric and fluorescence/luminescence-based methods.[16] A common and robust method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[17] A decrease in ADP production in the presence of the compound indicates inhibition of the kinase.[16]
Experimental Data: Direct Kinase Inhibition (IC₅₀)
Table 3: Comparative Potency Against Target Kinase
| Compound | Target Kinase IC₅₀ (nM) |
| Compound A | 215 |
| Compound B | 18 |
| Compound C | 1,500 |
| Staurosporine (Control) | 5 |
Interpretation: The biochemical data solidifies the position of Compound B as the lead candidate. With a nanomolar IC₅₀ of 18 nM against the target kinase, it is a highly potent inhibitor, orders of magnitude more effective than Compounds A and C. This result directly links its potent cellular activity to the inhibition of its intended molecular target.
Experimental Protocols
Protocol 1: XTT Cell Viability Assay
Principle: This assay measures the reduction of the yellow tetrazolium salt XTT into a colored formazan product by the mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Cell Seeding: Seed MCF-7 or HEK293 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, C, and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).
-
Assay: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay uses FITC-conjugated Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[12]
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with the compounds at their respective IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution to the cell suspension.[11]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[11]
-
Analysis: Analyze the cells immediately by flow cytometry, using appropriate excitation/emission wavelengths for FITC (e.g., 488 nm excitation/530 nm emission) and PI (e.g., >575 nm emission).
Protocol 3: Caspase-Glo® 3/7 Assay
Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin) which, when cleaved, releases aminoluciferin, the substrate for luciferase, generating a light signal.[14]
-
Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate at 10,000 cells per well in 100 µL of medium. After 24 hours, treat with compounds at their IC₅₀ concentrations for the desired time (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[18]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control wells.
Conclusion and Future Directions
This structured in vitro comparison guide demonstrates a clear path from initial cytotoxicity screening to specific mechanism-of-action studies. Based on our comparative data, Compound B is identified as a promising lead candidate. It exhibits potent and selective cytotoxicity against the MCF-7 cancer cell line, effectively induces apoptosis via the caspase-3/7 pathway, and directly inhibits the target kinase with high affinity.
The subsequent steps for Compound B would involve broader profiling against a larger cancer cell line panel, secondary screening to assess off-target kinase activities (selectivity profiling), and ultimately, progression into in vivo efficacy and safety studies in animal models. This rigorous, tiered approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline.
References
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. kumc.edu [kumc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. promega.com [promega.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 18. Caspase 3/7 Activity [protocols.io]
A Researcher's Guide to Absolute Structure Confirmation of Oxazole Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise three-dimensional arrangement of atoms, or absolute configuration, of chiral oxazole derivatives is a critical determinant of their biological activity. An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR) and hinder drug development efforts. While single-crystal X-ray crystallography is unequivocally the gold standard for determining absolute structure, practical challenges such as the inability to grow suitable crystals necessitate a thorough understanding of alternative and complementary techniques.
This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic methods—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the absolute structure confirmation of oxazole derivatives. We will delve into the theoretical underpinnings, practical workflows, and comparative performance of each technique, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their stereochemical assignments.
The Unambiguous Answer: X-ray Crystallography
Single-crystal X-ray crystallography provides a direct and definitive determination of the absolute configuration of a chiral molecule by mapping the electron density of a crystalline sample.[1][2] The key to elucidating the absolute structure lies in the phenomenon of anomalous dispersion.
The Principle of Anomalous Dispersion
When X-rays interact with electrons, they are scattered. For chiral molecules, the scattering intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel pair, are nearly identical. However, when the X-ray energy is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This phenomenon, called anomalous dispersion, breaks Friedel's law, leading to measurable differences in the intensities of Friedel pairs.[3][4] By analyzing these differences, the absolute arrangement of atoms in the crystal lattice can be determined. The presence of a "heavy" atom (e.g., bromine, sulfur, or a metal) in the molecule enhances this effect, facilitating a more confident assignment.
The quality of the absolute structure determination is often assessed using the Flack and Hooft parameters. A Flack parameter close to 0 with a small standard uncertainty indicates that the correct enantiomer has been modeled. Conversely, a value near 1 suggests that the inverted structure is correct.[5]
Workflow for X-ray Crystallography
The successful application of X-ray crystallography for absolute structure determination hinges on obtaining high-quality single crystals. This is often the most challenging step, particularly for novel synthetic compounds.
Figure 1: General workflow for absolute structure determination by X-ray crystallography.
Experimental Protocol: Crystallization of Substituted Oxazoles
Obtaining diffraction-quality crystals is a critical prerequisite for X-ray analysis. Below are two common methods suitable for oxazole derivatives.
Protocol 1: Slow Evaporation
-
Solvent Selection: Choose a solvent or a binary solvent system in which the oxazole derivative has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a small vial. Gentle warming can be used to aid dissolution.
-
Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature. Crystal growth can take from several hours to weeks.
Protocol 2: Vapor Diffusion
-
Solvent System: Select a "good" solvent in which the compound is readily soluble and a "poor" (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Setup: Place a small vial containing a concentrated solution of the oxazole derivative in the "good" solvent inside a larger, sealed jar containing a reservoir of the "poor" solvent.
-
Diffusion: The vapor of the more volatile "poor" solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.
| Parameter | 4,5-diphenyl-2-(bromomethyl)oxazole | (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one |
| Formula | C₁₆H₁₂BrNO | C₁₈H₁₃NO₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.123(2) | 13.3507(15) |
| b (Å) | 11.456(2) | 3.9443(9) |
| c (Å) | 12.011(2) | 28.527(5) |
| β (°) | 109.34(3) | 98.025(11) |
| Volume (ų) | 1312.9(4) | 1487.5(5) |
| Z | 4 | 4 |
| Reference | [1] | [1] |
Table 1: Comparative crystallographic data for selected oxazole derivatives.[1]
Illuminating Chirality in Solution: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, making VCD an excellent tool for absolute configuration determination.[6] A significant advantage of VCD is that it does not require crystallization of the sample.[7]
The VCD Approach: Experiment Meets Computation
The determination of absolute configuration by VCD involves a comparison of the experimental VCD spectrum with a theoretically predicted spectrum for one of the enantiomers.[7] The theoretical spectrum is typically calculated using density functional theory (DFT). If the experimental and calculated spectra match in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is assigned as that of the computed enantiomer. If the spectra are mirror images, the opposite configuration is assigned.
References
- 1. Asymmetric Synthesis and Bioactivity Evaluation of Chiral Oxazoline Skeleton Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. schrodinger.com [schrodinger.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(5-Oxazolyl)benzoate
Authored for the Vanguard of Pharmaceutical Research and Development
This document provides a comprehensive, experience-driven protocol for the safe and compliant disposal of Ethyl 2-(5-Oxazolyl)benzoate. As chemists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. This guide is structured to ensure that every step, from waste generation to final disposition, is executed with scientific rigor and unwavering commitment to safety and environmental stewardship.
Section 1: Hazard Identification and Risk Assessment
This compound is a heterocyclic aromatic ester. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a robust risk assessment can be synthesized by examining its core functional groups: the ethyl benzoate moiety and the oxazole ring.
-
Ethyl Benzoate Moiety: This component classifies the compound as a combustible liquid[1]. Vapors are heavier than air and can form explosive mixtures with air upon intense heating[2]. It is also recognized as being toxic to aquatic life, necessitating containment from environmental release[3].
-
Oxazole Ring: Oxazole itself is a highly flammable liquid[4]. While its properties are modified within the larger structure of this compound, the inherent reactivity and potential for respiratory irritation should be considered[4].
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can cause hazardous reactions[1].
Summary of Key Hazard Data
| Property | Assessment | Primary Rationale & Sources |
| Physical State | Liquid (based on ethyl benzoate)[1][2] | The parent ester, ethyl benzoate, is a liquid at room temperature. |
| Flammability | Combustible Liquid (Category 4)[1] | Keep away from heat, sparks, open flames, and hot surfaces[1][5][6]. |
| Toxicity | Toxic to aquatic life[3]. May be harmful if swallowed[1]. | Data for ethyl benzoate shows an LC50 of 6.7 mg/l for fathead minnows. |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents and bases[1]. | Hazardous polymerization does not occur[1]. |
| Primary Hazards | Eye, skin, and respiratory tract irritation[2][6]. Environmental hazard[3]. | Based on properties of similar benzoate esters and heterocyclic compounds. |
| Potential RCRA Code | D001 (Ignitability) | Due to its combustible nature (flash point likely <140°F/60°C)[7][8]. |
Section 2: Personal Protective Equipment (PPE) & Safety Measures
Before handling any waste, ensuring personal and environmental protection is paramount. The causality behind each PPE choice is rooted in mitigating the specific risks identified above.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling to avoid skin contact[4].
-
Eye/Face Protection: Use tight-sealing safety goggles and a face shield. This provides a barrier against accidental splashes which can cause eye irritation[2][6].
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. All contaminated clothing should be removed immediately and washed before reuse[6].
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors[3][4][6].
-
General Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory area[1].
Section 3: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][10].
-
Hazardous Waste Determination: this compound waste must be managed as hazardous waste. This determination is based on the characteristic of ignitability (D001) due to its combustible nature, and its toxicity (potential for D004-D043 codes) , particularly its documented danger to aquatic ecosystems[7][8].
-
Waste Segregation: It is a critical error to mix incompatible waste streams. This waste must be segregated from:
The principle of segregation is to prevent uncontrolled chemical reactions, gas generation, or fire within the waste container[9].
Section 4: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant accumulation and disposal of this compound waste.
Step 1: Container Selection
Select a container that is chemically compatible and free from damage or deterioration[9][11].
-
Rationale: The container must not react with or be degraded by the waste. Borosilicate glass or a suitable high-density polyethylene (HDPE) container with a screw cap is recommended. Avoid metal containers for any waste that may have acidic or basic properties[10].
-
Action: Ensure the container has a secure, leak-proof closure[9][11]. Do not use foodstuff containers[11].
Step 2: Waste Accumulation & Labeling
Accumulate the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[9][11][12].
-
Rationale: The SAA must be under the control of laboratory personnel, ensuring that only trained professionals handle the waste[9][13]. This minimizes the risk of improper mixing or handling.
-
Action:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state: "Hazardous Waste "[12].
-
List all chemical constituents by their full name, including "this compound".
-
Indicate the associated hazards (e.g., "Combustible," "Environmental Hazard")[12].
-
Keep the container closed at all times except when adding waste[11].
-
Do not fill the container beyond 90% capacity to allow for vapor expansion[10][14].
-
Step 3: Storage in the Satellite Accumulation Area (SAA)
Store the properly labeled container in the SAA, ensuring secondary containment.
-
Rationale: Secondary containment (such as a larger, chemically resistant tray) prevents spills from reaching drains or causing wider contamination if the primary container fails[9].
-
Action:
Step 4: Final Disposal
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company[4][15].
-
Rationale: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by licensed facilities to ensure environmental protection[3][10].
-
Action:
Disposal Workflow Diagram
Caption: Decision workflow for this compound disposal.
Section 5: Spill and Emergency Procedures
In the event of a spill, a prepared response is critical to minimizing exposure and environmental impact.
-
Evacuate & Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Control Ignition Sources: As this is a combustible material, immediately remove all sources of ignition (open flames, hot plates, spark-producing equipment)[6].
-
Containment: Prevent the spill from entering drains or waterways by using spill socks or other absorbent barriers[16]. Cover drains if necessary.
-
Cleanup (for small spills):
-
Wear the appropriate PPE as described in Section 2.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth[6][16]. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and contaminated items using non-sparking tools and place them into a designated, labeled hazardous waste container[6].
-
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: The spill cleanup materials must be disposed of as hazardous waste following the protocol in Section 4.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. actenviro.com [actenviro.com]
- 8. epa.gov [epa.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. ethz.ch [ethz.ch]
- 15. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(5-Oxazolyl)benzoate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, in-depth protocols for the safe handling of Ethyl 2-(5-Oxazolyl)benzoate (CAS 1186127-15-0), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for this specific molecule is not widely published, a robust safety plan can be constructed by analyzing its constituent functional groups: the ethyl benzoate moiety and the oxazole ring. This document synthesizes that data into a practical, field-proven framework to ensure your safety and the integrity of your research.
Hazard Assessment: A Proactive Stance on Safety
Understanding the potential risks is the cornerstone of effective PPE selection. Based on data from structurally similar compounds, we can anticipate the primary hazards associated with this compound.
| Hazard Category | Anticipated Risk Based on Structural Analogs | Rationale & Supporting Evidence |
| Eye Contact | Causes serious eye irritation. | Both ethyl benzoate and various oxazole derivatives are classified as eye irritants. Direct contact with splashes or aerosols can cause significant discomfort and potential damage.[1][2] |
| Skin Contact | Causes skin irritation; may be harmful if absorbed through the skin. [3] | Aromatic esters and heterocyclic compounds can defat the skin and cause irritation upon prolonged contact.[2] Absorption through the skin is a potential route of exposure. |
| Inhalation | May cause respiratory tract irritation. [3][4] | Vapors, aerosols, or dusts (if in solid form) can irritate the mucous membranes of the respiratory system.[1] Handling should occur in well-ventilated areas. |
| Ingestion | May be harmful if swallowed. [3][5] | The acute oral toxicity of ethyl benzoate is documented, with an LD50 in rats of 2100 mg/kg, indicating moderate toxicity.[2][3] |
| Flammability | Combustible Liquid. [5] | Ethyl benzoate is a combustible liquid with a flash point of 88-93.3°C.[2][4] The compound should be kept away from heat, sparks, and open flames.[4] |
Core Protective Equipment: Your First Line of Defense
The appropriate level of PPE is dictated by the specific procedure being performed. The following sections detail the minimum requirements for handling this compound, with escalations for higher-risk operations.
At a minimum, tightly fitting safety goggles with side-shields are mandatory for all work involving this compound to protect against accidental splashes.[6] For procedures with a heightened risk of splashing or aerosol generation—such as heating, vortexing, or transferring volumes greater than 50 mL—a full-face shield worn over safety goggles is required.[7]
Chemical-resistant gloves are essential. Nitrile gloves are recommended as a primary barrier due to their broad chemical resistance.[6]
-
For Standard Operations: A single pair of nitrile gloves is sufficient for handling small quantities in a controlled setting like a fume hood.
-
For High-Risk Operations: For tasks involving larger quantities or increased splash potential, double-gloving is strongly advised .[6] This practice significantly reduces the risk of exposure from a primary glove failure. The outer glove should be carefully removed and disposed of immediately after the handling procedure is complete.[8]
Always inspect gloves for tears or punctures before use.[9] Gloves should be changed every 30-60 minutes during prolonged use or immediately upon known or suspected contact with the chemical.[8]
A flame-retardant laboratory coat is the minimum requirement for body protection.[6] For procedures with a significant splash risk, this should be supplemented with a splash-resistant chemical apron .[6] Lab coats should be fully buttoned with sleeves rolled down to provide maximum coverage.
All handling of this compound should, whenever possible, be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient or during an emergency situation such as a large spill, respiratory protection is necessary. A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2][9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific experimental context.
Caption: Decision workflow for selecting appropriate PPE levels.
Step-by-Step Procedural Protocols
Adherence to standardized procedures for putting on and removing PPE is critical to prevent exposure and cross-contamination.
-
Preparation: Ensure all necessary PPE is available and has been inspected for damage.
-
Body Protection: Don the lab coat and/or chemical apron. Fasten all closures.
-
Eye and Face Protection: Put on safety goggles. If required, place the face shield over the goggles.
-
Hand Protection: Don the inner pair of gloves (if double-gloving). Pull the cuff of the glove over the cuff of the lab coat sleeve. Don the outer pair of gloves.
The principle is to remove the most contaminated items first, touching the outside of contaminated items only with other contaminated items (i.e., gloved hands).
-
Outer Gloves: If double-gloving, remove the outer pair. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces.
-
Body Protection: Unfasten the lab coat. Peel it away from your body, touching only the inside surfaces. Turn it inside out as you remove it and place it in the designated receptacle for laundering or disposal.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after all PPE has been removed.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and drink plenty of water. Seek immediate medical attention.[4]
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the handling process.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable aprons, must be collected in a designated, labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Unused this compound and waste solutions should be collected in a designated, labeled, and sealed hazardous waste container. Do not discharge into drains or the environment.[9]
By implementing this comprehensive PPE and handling strategy, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
